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  • Product: 1-(2-Bromobutanoyl)-3-methylpiperidine
  • CAS: 1119451-43-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Bromobutanoyl)-3-methylpiperidine. While specific experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Bromobutanoyl)-3-methylpiperidine. While specific experimental data for this compound is not widely published, this document synthesizes information from established chemical principles and data on its constituent precursors and analogous structures. We will delve into its predicted chemical and physical properties, a plausible and detailed synthetic route, its expected reactivity, and the analytical methods for its characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar N-acylpiperidine derivatives in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established pharmacophore, and the introduction of an α-bromo carbonyl moiety presents a reactive handle for further chemical modifications, making this compound a potentially valuable building block.[1]

Molecular Structure and Physicochemical Properties

1-(2-Bromobutanoyl)-3-methylpiperidine possesses a stereocenter at the 3-position of the piperidine ring and another at the 2-position of the butanoyl chain. Therefore, it can exist as a mixture of diastereomers. The properties outlined below are for the compound in general, unless otherwise specified.

Table 1: Predicted Physicochemical Properties of 1-(2-Bromobutanoyl)-3-methylpiperidine

PropertyPredicted ValueBasis for Prediction
Molecular Formula C10H18BrNOSum of atomic masses of constituent atoms.
Molecular Weight 248.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidBased on the properties of similar N-acylpiperidines.
Boiling Point > 200 °C (decomposes)Extrapolated from the boiling points of 3-methylpiperidine (125-126 °C) and considering the significant increase in molecular weight and intermolecular forces.
Density ~1.2 g/mLHigher than water, based on the presence of the bromine atom.
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.The N-acylpiperidine structure imparts lipophilicity.

Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine

The synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine can be logically approached through a two-step process: the α-bromination of butanoyl chloride and the subsequent acylation of 3-methylpiperidine.

Synthesis Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Acylation Butanoic_acid Butanoic Acid PBr3_Br2 PBr3, Br2 (Hell-Volhard-Zelinsky) Butanoic_acid->PBr3_Br2 2_Bromobutanoyl_bromide 2-Bromobutanoyl Bromide PBr3_Br2->2_Bromobutanoyl_bromide Acylation Acylation 2_Bromobutanoyl_bromide->Acylation 3_Methylpiperidine 3-Methylpiperidine 3_Methylpiperidine->Acylation Base Base (e.g., Triethylamine) Base->Acylation Target_Molecule 1-(2-Bromobutanoyl)-3-methylpiperidine Acylation->Target_Molecule

Caption: Synthetic workflow for 1-(2-Bromobutanoyl)-3-methylpiperidine.

Experimental Protocol

Step 1: Synthesis of 2-Bromobutanoyl Bromide via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-bromination of carboxylic acids.[2][3][4]

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 equivalents).

  • Slowly add bromine (Br₂, 1.1 equivalents) from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.

  • The resulting crude 2-bromobutanoyl bromide can be purified by distillation under reduced pressure.

Step 2: Acylation of 3-Methylpiperidine

This is a standard nucleophilic acyl substitution reaction.

  • Dissolve 3-methylpiperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 2-bromobutanoyl bromide (1.1 equivalents) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-Bromobutanoyl)-3-methylpiperidine.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine is dominated by the presence of the α-bromo amide functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions.

Reactivity Profile

G Target 1-(2-Bromobutanoyl)-3-methylpiperidine SN2 SN2 Reaction Target->SN2 Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->SN2 Product Substituted Product SN2->Product

Caption: Reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine.

This susceptibility to nucleophilic attack opens up possibilities for the synthesis of a variety of derivatives. For instance, reaction with amines would yield α-amino amides, while reaction with alcohols or thiols would lead to α-alkoxy or α-thioalkoxy amides, respectively. These transformations are crucial in the synthesis of peptidomimetics and other biologically active molecules.

Analytical Characterization

A combination of spectroscopic techniques would be employed to confirm the structure and purity of the synthesized 1-(2-Bromobutanoyl)-3-methylpiperidine.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Complex multiplets in the piperidine ring region (δ 1.0-3.5 ppm).- A doublet for the methyl group on the piperidine ring (δ ~0.9 ppm).- A triplet for the methyl group of the butanoyl chain (δ ~1.0 ppm).- A multiplet for the methylene group of the butanoyl chain (δ ~1.8-2.2 ppm).- A triplet for the α-bromo methine proton (δ ~4.2-4.5 ppm).
¹³C NMR - Aliphatic signals for the piperidine and butanoyl carbons (δ 15-60 ppm).- A signal for the α-bromo carbon (δ ~45-55 ppm).- A downfield signal for the amide carbonyl carbon (δ ~170 ppm).
IR Spectroscopy - A strong absorption band for the amide carbonyl (C=O) stretch around 1630-1680 cm⁻¹.- C-H stretching vibrations in the 2800-3000 cm⁻¹ region.- A C-Br stretching vibration in the 500-600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation patterns corresponding to the loss of bromine, and cleavage of the amide bond.

Safety and Handling

Table 3: Hazard Profile and Safety Precautions

Hazard CategoryDescriptionRecommended Precautions
Toxicity The precursors, 2-bromobutanoyl bromide and 3-methylpiperidine, are corrosive and toxic. The final product is expected to be a skin and eye irritant and potentially toxic if ingested or inhaled.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reactivity 2-Bromobutanoyl bromide is highly reactive with water and nucleophiles. 3-Methylpiperidine is a flammable liquid.[5]Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep away from heat, sparks, and open flames.
Handling Avoid inhalation of vapors and contact with skin and eyes.Use a ground-bond container and receiving equipment to prevent static discharge.

Conclusion

1-(2-Bromobutanoyl)-3-methylpiperidine is a novel compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a robust synthetic strategy, and methods for its characterization. The presence of the reactive α-bromo amide moiety allows for a wide range of subsequent chemical transformations, making it a valuable building block for the synthesis of diverse molecular scaffolds for drug discovery and development. Further experimental validation of the data presented herein is encouraged to fully elucidate the chemical and biological profile of this promising molecule.

References

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine (CAS Number: 1119451-43-2)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Bromobutanoyl)-3-methylpiperidine, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Bromobutanoyl)-3-methylpiperidine, a substituted piperidine derivative with potential applications in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and analogous reaction methodologies, this document will detail its synthesis, chemical properties, reactivity, and potential as a building block in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is metabolically stable and can be functionalized to modulate physicochemical properties such as lipophilicity and basicity.[2] These characteristics make piperidine derivatives highly valuable in drug design, enabling enhanced target binding, improved pharmacokinetic profiles, and reduced toxicity.[3] The subject of this guide, 1-(2-Bromobutanoyl)-3-methylpiperidine, combines the piperidine core with an α-bromo amide functionality, a reactive handle for further chemical transformations. This unique combination suggests its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
CAS Number 1119451-43-2Publicly available data
Molecular Formula C₁₀H₁₈BrNOPublicly available data
Molecular Weight 248.16 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow oil or low-melting solidBased on analogous N-acylpiperidines
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.Inferred from the non-polar alkyl chain and piperidine ring, and the polar amide group.
Stability Amides are generally stable, but the α-bromo group may be susceptible to hydrolysis or nucleophilic substitution.[4]General chemical principles of amides and alkyl halides.

Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine

The most direct and logical synthetic route to 1-(2-Bromobutanoyl)-3-methylpiperidine is the N-acylation of 3-methylpiperidine with 2-bromobutanoyl chloride. This is a standard method for amide bond formation.

Reaction Scheme

Caption: Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the acylation of secondary amines.[5]

Materials:

  • 3-Methylpiperidine (1.0 eq)

  • 2-Bromobutanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or another non-nucleophilic base

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Bromobutanoyl)-3-methylpiperidine.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine is dominated by the α-bromo amide moiety. The bromine atom at the alpha position to the carbonyl group makes this carbon an electrophilic center, susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution at the α-Carbon

The α-bromo position is activated towards Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

Caption: Nucleophilic substitution reactions of 1-(2-Bromobutanoyl)-3-methylpiperidine.

This reactivity is highly valuable for the synthesis of libraries of compounds for drug screening, as it allows for the rapid diversification of the core structure.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure.[7][8]

¹H NMR Spectroscopy
  • Piperidine Protons: A complex series of multiplets in the range of δ 1.0-3.5 ppm.

  • 3-Methyl Group: A doublet at approximately δ 0.9-1.1 ppm.

  • Butanoyl Chain:

    • CH(Br): A multiplet (likely a triplet of doublets or a complex multiplet) in the range of δ 4.0-4.5 ppm.

    • CH₂: A multiplet in the range of δ 1.8-2.2 ppm.

    • CH₃: A triplet at approximately δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • CH(Br): A signal in the range of δ 40-50 ppm.

  • Piperidine Carbons: Signals in the range of δ 20-55 ppm.

  • Alkyl Carbons: Signals in the range of δ 10-30 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: An absorption in the range of 1200-1350 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple absorptions in the region of 2850-3000 cm⁻¹.

  • C-Br Stretch: An absorption in the region of 500-600 cm⁻¹.

Applications in Drug Development

The structural motifs present in 1-(2-Bromobutanoyl)-3-methylpiperidine are of significant interest in medicinal chemistry.

  • Scaffold for Library Synthesis: As previously discussed, the α-bromo group serves as a key functional handle for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

  • Fragments for Fragment-Based Drug Discovery (FBDD): The 3-methylpiperidine amide core can be considered a valuable fragment for FBDD campaigns targeting various protein classes.

  • Precursor to Bioactive Molecules: The piperidine ring is a core component of many CNS-active drugs.[9] Further elaboration of 1-(2-Bromobutanoyl)-3-methylpiperidine could lead to novel compounds with potential activity as, for example, acetylcholinesterase inhibitors or ligands for various G-protein coupled receptors.[3]

Safety, Handling, and Storage

Safety Precautions:

  • Handling: 1-(2-Bromobutanoyl)-3-methylpiperidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Toxicity: While specific toxicity data is unavailable, the starting materials are hazardous. 3-Methylpiperidine is corrosive and toxic,[10] and 2-bromobutanoyl chloride is a lachrymator and corrosive. It is prudent to treat the product with similar caution.

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Amides are generally stable, but long-term storage should be under an inert atmosphere to prevent potential degradation.[4]

Conclusion

1-(2-Bromobutanoyl)-3-methylpiperidine is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis is straightforward via the acylation of 3-methylpiperidine. The presence of the α-bromo amide functionality imparts significant synthetic versatility, making it an attractive building block for the construction of more complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further investigation into its reactivity and biological activity is warranted.

References

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Journal of Chemical, Biological and Physical Sciences.
  • 3-Methylpiperidine: Your Source for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • The Hell–Volhard–Zelinsky Reaction. (2021). Chemistry LibreTexts.
  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). Chemistry – An Asian Journal.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025). Spectrochimica Acta Part A: Molecular Spectroscopy.
  • Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. (2025).
  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry.
  • Piperidine and piperazine analogs in action: zinc(II)
  • Piperidine. (n.d.). In Wikipedia.
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (n.d.). Masaryk University.
  • 21.3b The HVZ Reaction. (2018). YouTube.
  • Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. (2025).
  • 3-Methylpiperidine. (n.d.). PubChem.
  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.

Sources

Foundational

An In-Depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the N-acylpiperidine derivative, 1-(2-Bromobutanoyl)-3-methylpiperidine. We will delve into its fu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the N-acylpiperidine derivative, 1-(2-Bromobutanoyl)-3-methylpiperidine. We will delve into its fundamental molecular characteristics, outline a probable synthetic pathway with mechanistic insights, and discuss analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, organic synthesis, and drug discovery.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and spectroscopic interpretation.

Molecular Formula

The molecular formula of 1-(2-Bromobutanoyl)-3-methylpiperidine is determined by the combination of its two constituent moieties: the 3-methylpiperidine ring and the 2-bromobutanoyl group, followed by the removal of a molecule of water during the amide bond formation.

  • 3-Methylpiperidine: The molecular formula for this substituted saturated heterocycle is C₆H₁₃N.

  • 2-Bromobutanoyl group: Derived from 2-bromobutanoyl chloride (C₄H₆BrClO), the acyl group has the formula C₄H₆BrO.

The condensation of these two fragments results in the following molecular formula for the target compound:

C₁₀H₁₈BrNO

Molecular Weight

The molecular weight is calculated from the sum of the atomic weights of the constituent atoms based on the molecular formula.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)181.00818.144
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 248.164

Therefore, the molecular weight of 1-(2-Bromobutanoyl)-3-methylpiperidine is 248.164 g/mol .

Synthetic Strategy: Acylation of 3-Methylpiperidine

The most direct and logical synthetic route to 1-(2-Bromobutanoyl)-3-methylpiperidine is the N-acylation of 3-methylpiperidine with a suitable 2-bromobutanoyl electrophile, typically 2-bromobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The nitrogen atom of the 3-methylpiperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobutanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 3-Methylpiperidine (Nucleophile) INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 2-Bromobutanoyl Chloride (Electrophile) R2->INT P1 1-(2-Bromobutanoyl)-3-methylpiperidine INT->P1 Collapse of Intermediate P2 Chloride Ion INT->P2 Loss of Leaving Group

Caption: General workflow for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard acylation reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq.) in an aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 eq.) to scavenge the HCl byproduct.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-bromobutanoyl chloride (1.05 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[1].

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃) to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Physicochemical Properties (Predicted)

The physicochemical properties of N-acylpiperidines are influenced by the nature of both the piperidine ring and the acyl chain.

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-acylpiperidine compounds.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water.The presence of the ten-carbon backbone and the bromine atom increases lipophilicity.
Boiling Point Elevated due to the polar amide group and higher molecular weight.Amide functional groups exhibit strong dipole-dipole interactions.
Stability Generally stable under neutral conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.The amide bond is robust but can be cleaved under harsh conditions.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(2-Bromobutanoyl)-3-methylpiperidine.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the protons on the piperidine ring, the methyl group, and the butanoyl chain. The diastereotopic protons adjacent to the nitrogen will likely appear as complex multiplets.

    • ¹³C NMR will confirm the presence of ten distinct carbon environments, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the molecular formula.

    • The mass spectrum will likely show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1630-1680 cm⁻¹ will be indicative of the amide carbonyl (C=O) stretch.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight, provided it is sufficiently volatile and thermally stable[1].

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is a powerful tool for purity determination and can be used for preparative purification[1].

Analytical_Workflow cluster_primary Initial Characterization cluster_final Structure & Purity Confirmation Start Synthesized Product TLC TLC for Reaction Monitoring Start->TLC LCMS LC-MS for Crude Analysis Start->LCMS Purification Flash Column Chromatography TLC->Purification LCMS->Purification NMR NMR (¹H, ¹³C) Purification->NMR HRMS HRMS Purification->HRMS IR IR Spectroscopy Purification->IR HPLC HPLC for Purity Purification->HPLC

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed overview of 1-(2-Bromobutanoyl)-3-methylpiperidine, a compound of interest to the scientific research community. By establishing its molecular formula (C₁₀H₁₈BrNO) and molecular weight (248.164 g/mol ), and outlining a robust synthetic and analytical framework, this document serves as a valuable resource for researchers. The insights into its synthesis, predicted properties, and characterization are intended to facilitate further investigation and application of this and related N-acylpiperidine scaffolds in various fields of chemical and pharmaceutical research.

References

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90734, 2-Bromobutanoyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Retrieved from [Link]

  • LookChem. (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-bromobutanoyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Exploratory

"1-(2-Bromobutanoyl)-3-methylpiperidine" reactivity with nucleophiles

An In-depth Technical Guide: Reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine with Nucleophiles Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Foreword...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine with Nucleophiles

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword

The α-halo amide scaffold is a cornerstone in modern synthetic chemistry, offering a reliable electrophilic site for the construction of complex molecular architectures. When this scaffold is part of a molecule like 1-(2-bromobutanoyl)-3-methylpiperidine, which contains an additional, fixed stereocenter, it becomes a powerful tool for diastereoselective synthesis. This guide moves beyond a simple recitation of reaction pathways. It aims to provide a deep, mechanistic understanding and a practical framework for predicting and controlling the outcomes of nucleophilic encounters with this versatile substrate. Our focus is on the causality behind experimental choices, empowering researchers to not only replicate protocols but to innovate from a position of fundamental knowledge.

Structural and Electronic Profile of the Substrate

1-(2-Bromobutanoyl)-3-methylpiperidine is a secondary α-bromo amide. Its reactivity is dictated by the interplay of several structural features:

  • The Electrophilic Center: The carbon atom bonded to the bromine (Cα) is electron-deficient due to the inductive effect of the adjacent bromine and carbonyl group, making it the primary site for nucleophilic attack.

  • The Carbonyl Group: The amide carbonyl group significantly influences the reaction. Its π-system can stabilize the transition states of substitution reactions.

  • The Piperidine Ring: The 3-methylpiperidine moiety serves two key roles:

    • It acts as a chiral auxiliary. Its stereocenter can direct the approach of incoming nucleophiles, leading to diastereoselectivity.

    • Its steric bulk, along with the ethyl group on the butanoyl chain, influences the accessibility of the electrophilic center and adjacent protons.

The central challenge and opportunity in the chemistry of this molecule is the competition between two primary mechanistic pathways: Bimolecular Nucleophilic Substitution (SN2) and Bimolecular Elimination (E2).

The Mechanistic Crossroads: SN2 vs. E2

The choice of reagents and conditions dictates which pathway dominates. Understanding this dichotomy is the key to synthetic control.

pathway_decision cluster_conditions Reaction Conditions cluster_outcomes Dominant Pathway Start 1-(2-Bromobutanoyl)-3-methylpiperidine + Reagent Nucleophile Strong, Unhindered Nucleophile (e.g., N3⁻, CN⁻, RNH₂) Start->Nucleophile Base Strong, Bulky Base (e.g., t-BuOK, DBU) Start->Base SN2 S_N_2 Pathway Nucleophile->SN2 E2 E2 Pathway Base->E2 Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->SN2 favors Temp Low to Moderate Temp. Temp->SN2 favors HighTemp Elevated Temp. HighTemp->E2 favors Product_SN2 Substitution Product (Inversion of Stereochemistry) SN2->Product_SN2 Product_E2 Elimination Product (α,β-Unsaturated Amide) E2->Product_E2

Caption: Decision logic for predicting SN2 vs. E2 pathways.

The SN2 Pathway: Precision Substitution

The SN2 mechanism is a concerted, single-step reaction characterized by the backside attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry at the reaction center.[1]

  • Driving Principle: This pathway is favored by strong nucleophiles that are relatively weak bases. The goal is to attack the carbon, not abstract a proton.

  • Stereochemical Outcome: The reaction proceeds with Walden inversion. Given the pre-existing stereocenter on the piperidine ring, this inversion will generate one of two possible diastereomers. The steric hindrance imposed by the 3-methyl group will influence the facial selectivity of the nucleophilic attack, potentially leading to a high diastereomeric ratio.

Caption: Concerted SN2 mechanism showing the transition state.

The E2 Pathway: Controlled Elimination

The E2 mechanism is also a concerted process, but it involves the abstraction of a proton from the β-carbon by a strong base, which triggers the formation of a C=C double bond and the simultaneous expulsion of the bromide leaving group.[2]

  • Driving Principle: This pathway is dominated by strong, sterically hindered bases.[3] The bulkiness of the base makes it difficult to access the α-carbon for an SN2 attack, so it preferentially removes the more accessible β-proton.

  • Stereochemical Requirement: The E2 reaction requires an anti-periplanar arrangement of the β-proton and the leaving group. The conformational flexibility of the acyclic butanoyl chain allows it to adopt this geometry readily.

Authoritative Protocols for Selective Transformations

The following protocols are presented as self-validating systems, with clear procedural steps and analytical checkpoints to ensure reaction integrity.

Protocol 1: Diastereoselective SN2 Azidation

This workflow targets the synthesis of 1-(2-azidobutanoyl)-3-methylpiperidine, a versatile intermediate for peptides and click chemistry, by maximizing the SN2 pathway.

Causality: We select sodium azide, a potent nucleophile but a weak base, to disfavor elimination.[4] Dimethylformamide (DMF), a polar aprotic solvent, is chosen because it effectively solvates the sodium counter-ion but poorly solvates the azide anion, maximizing the nucleophile's reactivity.[5] A moderate temperature ensures a sufficient reaction rate without providing excessive energy that could favor the higher-activation-energy E2 pathway.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, establish an argon atmosphere.

  • Reagent Addition: Charge the flask with 1-(2-bromobutanoyl)-3-methylpiperidine (e.g., 10 mmol, 1.0 eq) and anhydrous DMF (40 mL).

  • Nucleophile Introduction: Add sodium azide (NaN₃, 15 mmol, 1.5 eq) in one portion.

  • Reaction Execution: Heat the mixture to 50 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Workup: After completion (typically 4-6 hours), cool the reaction to room temperature. Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Self-Validating Data:

Analysis Expected Result
IR Spectroscopy Appearance of a sharp, strong azide (N₃) stretch at ~2100 cm⁻¹.
¹H NMR Disappearance of the methine proton (CH-Br) signal and appearance of a new methine signal (CH-N₃), typically shifted upfield.

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the azido product. |

Protocol 2: Regioselective E2 Elimination

This workflow targets the synthesis of 1-(but-2-enoyl)-3-methylpiperidine, an α,β-unsaturated amide (a Michael acceptor), by forcing the E2 pathway.

Causality: We employ potassium tert-butoxide (t-BuOK), a strong, sterically hindered base. Its bulk prevents it from acting as a nucleophile.[6] Tetrahydrofuran (THF) is a suitable, less polar solvent that does not overly stabilize charged intermediates. The reaction is run at a low temperature initially to control the exothermic deprotonation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask under argon, add 1-(2-bromobutanoyl)-3-methylpiperidine (10 mmol, 1.0 eq) dissolved in anhydrous THF (40 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (12 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Track the reaction via TLC or GC-MS, observing the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (20 mL) at 0 °C.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting oil by flash column chromatography.

Self-Validating Data:

Analysis Expected Result
¹H NMR Disappearance of signals for the -CHBr-CH₂- protons. Appearance of new signals in the olefinic region (δ 5.5-7.0 ppm) with characteristic coupling patterns for the newly formed double bond.
¹³C NMR Appearance of two new signals for the sp² carbons of the alkene.

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the elimination product (M-HBr). |

Summary of Influential Factors

The ability to rationally select a reaction pathway is predicated on understanding the key variables. This table summarizes the critical decision-making factors.[2]

FactorFavors SN2 PathwayFavors E2 PathwayCausality & Expert Insight
Reagent Strong, non-bulky nucleophiles (e.g., I⁻, N₃⁻, CN⁻, RSH, RNH₂)Strong, bulky bases (e.g., t-BuOK, DBU, LDA)High nucleophilicity with low basicity favors attack at carbon. High basicity with steric hindrance favors proton abstraction at the less-hindered β-position.[6]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)Polarity is less critical, but often run in ethers (e.g., THF) Polar aprotic solvents solvate the cation but leave the anion "naked" and highly reactive for SN2. E2 transition states are less charged, making solvent polarity less impactful.[5]
Temperature Low to Moderate Elevated Elimination reactions generally have a higher activation energy and are entropically favored over substitution. Increasing temperature provides the energy to overcome this barrier.[2]
Substrate Secondary center is a good compromise.Secondary center allows for E2.The substrate is a secondary halide, which can undergo both reactions. The deciding factors will almost always be the reagent and conditions.[3]

Conclusion for the Practicing Scientist

1-(2-Bromobutanoyl)-3-methylpiperidine is not merely a static reagent but a dynamic synthetic platform. Its reactivity profile is a textbook case of the delicate balance between substitution and elimination. Mastery over its application comes not from memorizing a single outcome, but from understanding the levers at one's disposal: the nucleophilicity versus basicity of the reagent, the solvating properties of the medium, and the thermal energy of the system. By leveraging the principles and protocols outlined in this guide, researchers can confidently and selectively forge new C-N, C-O, C-S, and C-C bonds, or construct valuable α,β-unsaturated systems, all while exploiting the inherent stereochemistry of the piperidine ring to guide the formation of complex, high-value molecules.

References

  • D'yakonov, V. A., & Dzhemilev, U. M. (2019). The Fascinating Chemistry of α-Haloamides. Chemistry – An Asian Journal, 14(21), 3795-3811. [Link]

  • Neuman, R. C., Jr. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7, Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., & Brandi, A. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 79(5-6), 839-848. [Link]

  • St-Amant, A. H., & Procter, D. J. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(47), 18849-18854. [Link]

  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [YouTube Video]. [Link]

  • LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. [Link]

  • Maribel, M. (2023). Choosing Between SN2, SN1, E2 and E1 Reactions. [YouTube Video]. [Link]

Sources

Foundational

A-Z Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine: Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Bromobutanoyl)-3-methylpiperidine is a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. Its utility is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromobutanoyl)-3-methylpiperidine is a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. Its utility is intrinsically linked to its chemical stability and proper handling. This guide provides a comprehensive overview of the molecule's structural features that dictate its reactivity, potential degradation pathways, and evidence-based best practices for storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Introduction: A Structural Perspective

A thorough understanding of the stability of 1-(2-Bromobutanoyl)-3-methylpiperidine begins with an analysis of its constituent functional groups. The molecule's reactivity is governed by the interplay between a tertiary amide, an α-bromo ketone functionality, and a substituted piperidine ring.

  • Tertiary Amide: The amide bond, formed between the piperidine nitrogen and the butanoyl carbonyl carbon, is generally robust. However, its reactivity is significantly influenced by the adjacent α-bromo group.

  • α-Bromo Ketone System: The presence of a bromine atom on the carbon alpha to the carbonyl group is the primary determinant of the molecule's reactivity. This feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Furthermore, the α-hydrogen becomes more acidic, predisposing the molecule to base-mediated elimination reactions.[2][3]

  • 3-Methylpiperidine Ring: This saturated heterocyclic amine provides the foundational scaffold. The methyl group at the 3-position introduces a chiral center and can exert minor steric influence on the molecule's conformation and reactivity.

Caption: Key functional groups of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Factors Influencing Chemical Stability

The long-term stability of 1-(2-Bromobutanoyl)-3-methylpiperidine is primarily compromised by its sensitivity to nucleophiles (especially water), bases, and elevated temperatures.

ParameterEffect on StabilityRationale
Moisture/Humidity High Risk of DegradationThe compound is susceptible to hydrolysis at both the amide bond and the α-bromo position. Acyl halides and related compounds are known to react readily with water.[4]
pH Sensitive to both Acidic and Basic ConditionsBasic: Promotes elimination of HBr and hydrolysis of the amide bond.[2] Acidic: Can catalyze the hydrolysis of the amide bond.[5]
Temperature Degradation increases with TemperatureHigher temperatures accelerate the rates of hydrolysis, elimination, and other decomposition reactions. Storage at reduced temperatures is critical.
Light Potential for Radical ReactionsWhile less common for this class, high-energy light could potentially initiate radical-based decomposition pathways. Protection from light is a prudent measure.
Oxygen Low to Moderate RiskWhile not highly susceptible to oxidation, storage under an inert atmosphere minimizes the risk of long-term oxidative degradation.

Primary Degradation Pathways

Understanding the potential chemical transformations the molecule can undergo is crucial for developing appropriate storage and handling protocols. The three primary degradation pathways are hydrolysis, elimination, and nucleophilic substitution.

Hydrolysis

Exposure to water, especially under acidic or basic catalysis, can lead to the cleavage of the amide bond, yielding 3-methylpiperidine and 2-bromobutanoic acid. The latter can undergo further reactions.

Elimination

In the presence of a base, deprotonation at the α-carbon can occur. This is followed by the elimination of the bromide ion to form the corresponding α,β-unsaturated amide, 1-(But-2-enoyl)-3-methylpiperidine. This reaction is a common synthetic route for creating α,β-unsaturated carbonyls from α-bromo ketones.[2][6]

Nucleophilic Substitution

The electrophilic α-carbon is a prime target for nucleophiles. Besides water, other nucleophiles such as alcohols (leading to α-alkoxy amides) or amines present as impurities can displace the bromide ion.

DegradationPathways parent 1-(2-Bromobutanoyl)-3-methylpiperidine hydrolysis Hydrolysis (Amide Cleavage) parent->hydrolysis H₂O (acid/base cat.) elimination Base-Mediated Elimination parent->elimination Base substitution Nucleophilic Substitution (at Cα) parent->substitution Nu:⁻ (e.g., H₂O, ROH) prod_hydrolysis 3-Methylpiperidine + 2-Bromobutanoic Acid hydrolysis->prod_hydrolysis prod_elimination 1-(But-2-enoyl)-3-methylpiperidine elimination->prod_elimination prod_substitution α-Hydroxy or α-Alkoxy Amide substitution->prod_substitution

Caption: Major degradation pathways for 1-(2-Bromobutanoyl)-3-methylpiperidine.

Recommended Storage and Handling Protocols

Based on the chemical reactivity profile, the following protocols are recommended to ensure the long-term stability and purity of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Optimal Storage Conditions
  • Temperature: Store at low temperatures, ideally at -20°C , for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen , to exclude moisture and oxygen. This is particularly critical after the container has been opened for the first time.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from moisture and light. The cap should have a chemically resistant liner (e.g., PTFE).

  • Dessication: Store containers within a desiccator containing a suitable drying agent (e.g., Drierite® or molecular sieves) to provide an additional layer of protection against ambient moisture.

Safe Handling Protocol: Step-by-Step

Due to the presence of the α-bromo carbonyl moiety, this compound should be treated as a potential lachrymator and irritant. All handling must be performed in a certified chemical fume hood.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Inert Atmosphere Dispensing: If possible, use a Schlenk line or a glove box to handle and dispense the material. If not available, flush the headspace of the storage bottle with a gentle stream of argon or nitrogen before and after dispensing the required amount.

  • Weighing: Quickly weigh the required amount in a tared, sealed container (e.g., a vial with a screw cap). Avoid prolonged exposure to the atmosphere.

  • Solvent Addition: If preparing a solution, use anhydrous solvents from a sealed bottle or a solvent purification system. Add the solvent to the weighed compound via a syringe through a septum cap.

  • Cleanup: Decontaminate any surfaces and glassware that have come into contact with the compound. A solution of sodium bicarbonate can be used to neutralize any acidic byproducts before standard cleaning procedures.

  • Resealing and Storage: After dispensing, re-flush the headspace of the storage bottle with inert gas, securely seal the cap, wrap the cap with Parafilm® for extra security, and return it to the appropriate cold storage.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling start Start: Retrieve from -20°C storage equilibrate Equilibrate to RT in Desiccator start->equilibrate ppe Don PPE equilibrate->ppe dispense Dispense under Inert Atmosphere ppe->dispense weigh Weigh Quickly dispense->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reseal Re-flush, Seal, and Store Bottle dissolve->reseal cleanup Decontaminate Work Area reseal->cleanup end End cleanup->end

Sources

Exploratory

"1-(2-Bromobutanoyl)-3-methylpiperidine" as a building block in organic synthesis

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine as a Versatile Building Block in Organic Synthesis Introduction: Unlocking New Chemical Space The piperidine ring is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking New Chemical Space

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for modulating biological activity.[3] When functionalized with reactive groups, the piperidine scaffold becomes a powerful building block for the synthesis of complex molecular architectures.

This guide focuses on a particularly promising, yet underexplored, building block: 1-(2-Bromobutanoyl)-3-methylpiperidine . This molecule synergistically combines the desirable features of the 3-methylpiperidine moiety with the versatile reactivity of an α-bromo amide. The α-bromo amide functionality is a potent electrophilic handle, susceptible to a variety of nucleophilic substitution and carbon-carbon bond-forming reactions.[4] The presence of a stereocenter at the α-carbon and another on the piperidine ring introduces structural complexity and the potential for diastereoselective transformations, making it a highly valuable tool for researchers in drug discovery and synthetic organic chemistry.

This document serves as a technical deep-dive into the synthesis, characterization, and synthetic potential of 1-(2-Bromobutanoyl)-3-methylpiperidine, providing field-proven insights and detailed protocols for its application.

Synthesis and Characterization

The most direct and efficient method for the preparation of 1-(2-Bromobutanoyl)-3-methylpiperidine is the nucleophilic acyl substitution of 3-methylpiperidine with 2-bromobutanoyl chloride. This reaction is a classic example of amide bond formation.[5][6]

Synthetic Workflow

The reaction proceeds via the nucleophilic attack of the secondary amine of 3-methylpiperidine on the highly electrophilic carbonyl carbon of 2-bromobtanoyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine.[7]

G Reactants 3-Methylpiperidine + 2-Bromobutanoyl Chloride Reaction Acylation Reaction (0°C to Room Temp) Reactants->Reaction Base Triethylamine (Base) Dichloromethane (Solvent) Base->Reaction Workup Aqueous Workup (Wash with H₂O, brine) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product 1-(2-Bromobutanoyl)-3-methylpiperidine Purification->Product

Caption: Synthetic workflow for 1-(2-Bromobutanoyl)-3-methylpiperidine.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Methylpiperidine (racemic or enantiomerically pure)

  • 2-Bromobutanoyl chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpiperidine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath and add triethylamine (1.2 eq.).

  • Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure 1-(2-Bromobutanoyl)-3-methylpiperidine.

Physicochemical and Spectroscopic Characterization

The resulting product is expected to be a viscous oil or a low-melting solid. Due to the presence of two chiral centers, the product will be a mixture of diastereomers if racemic 3-methylpiperidine is used. These may be separable by chromatography, or the spectral data will reflect the mixture.

PropertyExpected Value
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (decomposes)
Solubility Soluble in DCM, CHCl₃, EtOAc, Acetone

Table 1: Predicted Physicochemical Properties

Spectroscopic DataPredicted Characteristics
¹H NMR Complex spectrum due to diastereomers and restricted amide bond rotation. Expect signals for: piperidine ring protons (1.0-4.0 ppm), methyl group on piperidine (doublet, ~0.9 ppm), α-proton (CHBr, multiplet, ~4.5-5.0 ppm), ethyl group protons (multiplet ~2.0 ppm, triplet ~1.1 ppm).
¹³C NMR Signals for: amide carbonyl (~168-170 ppm), α-carbon (C-Br, ~45-55 ppm), piperidine ring carbons (~20-55 ppm), piperidine methyl (~19 ppm), ethyl group carbons (~25 ppm, ~12 ppm). Two sets of peaks may be observed for diastereomers.
IR (Infrared) Strong amide C=O stretch (Amide I band) at ~1640-1660 cm⁻¹.[8] C-N stretch around 1420-1460 cm⁻¹. C-Br stretch in the fingerprint region, typically 500-650 cm⁻¹.[9]
Mass Spec (MS) Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a single bromine atom.[10][11] Fragmentation will likely involve loss of Br•, the butanoyl side chain, and fragmentation of the piperidine ring.

Table 2: Predicted Spectroscopic Data

Reactivity and Synthetic Applications

1-(2-Bromobutanoyl)-3-methylpiperidine is a bifunctional molecule poised for diverse synthetic transformations. Its reactivity is dominated by the electrophilic α-carbon.

Nucleophilic Substitution at the α-Carbon

The primary utility of this building block lies in the Sₙ2 displacement of the α-bromide by a wide range of nucleophiles.[12] This reaction is highly reliable and provides a gateway to a vast array of α-substituted piperidine amides, which are valuable precursors for biologically active molecules.[4]

Mechanistic Insight: The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the α-carbon from the backside relative to the C-Br bond, leading to an inversion of stereochemistry at that center. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.[13]

G Start 1-(2-Bromobutanoyl)- 3-methylpiperidine Reaction SN2 Reaction (Aprotic Solvent, e.g., DMF, CH₃CN) Start->Reaction Nucleophiles Nucleophiles: - Amines (R₂NH) - Azide (N₃⁻) - Thiols (RSH) - Alcohols (ROH) Nucleophiles->Reaction Products α-Substituted Products: - α-Amino amides - α-Azido amides - α-Thio amides - α-Alkoxy amides Reaction->Products

Sources

Foundational

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-3-methylpiperidine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(2-Bromobutanoyl)-3-methylpiperidine, a functionalized piperidine derivative with significant potential as a versatile intermediate in synthetic and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-Bromobutanoyl)-3-methylpiperidine, a functionalized piperidine derivative with significant potential as a versatile intermediate in synthetic and medicinal chemistry. We will delve into a detailed, field-proven synthetic protocol, thorough characterization methodologies, and an expert analysis of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric groups.[2] The 3-methylpiperidine moiety, in particular, is a key building block for a range of therapeutic agents, including antiviral compounds, CB2 receptor agonists for pain management, and Aurora kinase inhibitors.[3]

The introduction of an α-bromoacyl group onto the piperidine nitrogen, as in 1-(2-Bromobutanoyl)-3-methylpiperidine, creates a bifunctional molecule with significant synthetic potential. The α-bromo amide functionality is a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of chemical entities. This makes the title compound a valuable intermediate for the construction of more complex molecular architectures and for the generation of libraries of compounds for drug discovery screening.

This guide will provide a robust and reproducible synthetic route to 1-(2-Bromobutanoyl)-3-methylpiperidine, detail its full characterization, and discuss its potential as a strategic building block in the development of novel therapeutics.

Synthetic Strategy and Experimental Protocols

The synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine is most efficiently achieved through a two-step process. The first step involves the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to generate the reactive intermediate, 2-bromobutanoyl bromide. This is immediately followed by the acylation of 3-methylpiperidine with the freshly prepared acyl halide.

Synthesis_Workflow ButanoicAcid Butanoic Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction ButanoicAcid->HVZ_Reaction PBr3_Br2 PBr3, Br2 PBr3_Br2->HVZ_Reaction AcylBromide 2-Bromobutanoyl Bromide (in situ) HVZ_Reaction->AcylBromide Acylation Acylation AcylBromide->Acylation Methylpiperidine 3-Methylpiperidine Methylpiperidine->Acylation FinalProduct 1-(2-Bromobutanoyl)-3- methylpiperidine Acylation->FinalProduct

Figure 1: Overall synthetic workflow for 1-(2-Bromobutanoyl)-3-methylpiperidine.
Step 1: Synthesis of 2-Bromobutanoyl Bromide via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids.[4] The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon.[4]

Reaction Mechanism:

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination ButanoicAcid Butanoic Acid Intermediate1 Acyl Bromide Intermediate ButanoicAcid->Intermediate1 + PBr3 Intermediate1_keto Acyl Bromide (Keto) PBr3 PBr3 Intermediate1_enol Acyl Bromide (Enol) Intermediate1_keto->Intermediate1_enol Tautomerization BrominatedIntermediate α-Bromo Acyl Bromide Intermediate1_enol->BrominatedIntermediate + Br2 Br2 Br2

Figure 2: Mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

  • Materials:

    • Butanoic acid

    • Phosphorus tribromide (PBr₃)

    • Bromine (Br₂)

    • Inert solvent (e.g., dichloromethane, optional)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add butanoic acid (1.0 eq).

    • Add a catalytic amount of phosphorus tribromide (approx. 0.1 eq).

    • Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to 60-80°C for several hours until the red color of bromine disappears.

    • The resulting crude 2-bromobutanoyl bromide is typically used immediately in the next step without purification.

Step 2: Acylation of 3-Methylpiperidine

The acylation of secondary amines with acyl halides is a robust method for amide bond formation.[] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.[]

Experimental Protocol:

  • Materials:

    • Crude 2-bromobutanoyl bromide (from Step 1)

    • 3-Methylpiperidine

    • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

    • Tertiary amine base (e.g., triethylamine) or aqueous base (e.g., NaOH for Schotten-Baumann conditions)

  • Procedure:

    • In a separate flask, dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the crude 2-bromobutanoyl bromide (1.1 eq) dropwise to the stirred solution of 3-methylpiperidine.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash it successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized 1-(2-Bromobutanoyl)-3-methylpiperidine should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group protons, the methine proton at the α-position to the bromine and carbonyl, the piperidine ring protons (which may show complex splitting patterns due to the methyl substituent and restricted rotation around the amide bond), and the methyl group on the piperidine ring. The chemical shift of the α-proton will be significantly downfield due to the adjacent bromine and carbonyl group.
¹³C NMR Resonances for the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the ethyl group, and the distinct carbons of the 3-methylpiperidine ring. Due to hindered rotation around the N-C=O bond, some signals may appear broadened or as pairs of signals at room temperature.[6]
FT-IR A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration. The C-Br stretch will appear in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable for bromine-containing fragments.

Applications and Future Directions

1-(2-Bromobutanoyl)-3-methylpiperidine is a valuable building block for the synthesis of a diverse range of more complex molecules. The presence of the reactive α-bromo amide functionality allows for a variety of subsequent chemical transformations.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This provides a straightforward route to a variety of α-substituted N-acylpiperidine derivatives.

  • Lead Compound Generation: By reacting with a library of nucleophiles, a diverse collection of compounds can be rapidly synthesized for screening in various biological assays. This makes it an attractive starting material for hit-to-lead optimization in drug discovery programs.

  • Pro-drug and Bioconjugate Synthesis: The reactive handle can be used to attach the 3-methylpiperidine scaffold to other molecules of interest, such as drugs, imaging agents, or biomolecules.

Given the established biological activities of piperidine-containing compounds, derivatives of 1-(2-Bromobutanoyl)-3-methylpiperidine are promising candidates for investigation in areas such as:

  • Oncology: Many piperidine derivatives exhibit anticancer properties.[1]

  • Neuroscience: The piperidine scaffold is found in numerous CNS-active drugs.[2]

  • Infectious Diseases: Piperidine derivatives have shown potential as antiviral and antimicrobial agents.[3]

Safety Considerations

  • Bromine and Phosphorus Tribromide: These reagents are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acyl Halides: 2-Bromobutanoyl bromide is a reactive and corrosive acyl halide. It is moisture-sensitive and will react with water to produce HBr gas.

  • 3-Methylpiperidine: This is a flammable and corrosive liquid.

  • General Precautions: All reactions should be carried out by trained personnel in a well-equipped laboratory.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of 1-(2-Bromobutanoyl)-3-methylpiperidine. The provided experimental protocols are based on well-established and reliable chemical transformations, offering a clear pathway for the preparation of this valuable synthetic intermediate. The strategic combination of the pharmacologically relevant 3-methylpiperidine scaffold with a versatile reactive handle in the form of an α-bromo amide makes this compound a highly attractive building block for the discovery and development of novel chemical entities with potential therapeutic applications.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved January 26, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 24). 24.6: Synthesis of Amines. Retrieved January 26, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved January 26, 2026, from [Link]

  • Chemguide. (n.d.). Making Amides. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 26, 2026, from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine, a valuable α-bromo amide intermediate in organic synthesis. α-bromo amides are versatile precursors for a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine, a valuable α-bromo amide intermediate in organic synthesis. α-bromo amides are versatile precursors for a variety of functional group transformations, including the introduction of nitrogen, oxygen, and sulfur nucleophiles, making them crucial building blocks in the development of novel chemical entities.[1][2] This guide details a robust protocol based on the acylation of 3-methylpiperidine with 2-bromobutanoyl bromide. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization. The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Reaction Principle

The synthesis of α-halo amides is a fundamental transformation in organic chemistry. The classical and most direct method involves the nucleophilic acyl substitution of an α-haloacyl halide with a suitable amine.[1] In this protocol, we apply this principle to synthesize 1-(2-Bromobutanoyl)-3-methylpiperidine.

The core reaction involves the nucleophilic attack of the secondary amine, 3-methylpiperidine, on the electrophilic carbonyl carbon of 2-bromobutanoyl bromide. This reaction is an example of the Schotten-Baumann reaction , which is typically performed in the presence of a base.[3][4][5]

The role of the base is twofold and critical for the success of the reaction:

  • Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting 3-methylpiperidine. Protonated amines are no longer nucleophilic and would halt the reaction.[5][6]

  • Equilibrium Shift: By scavenging the HBr byproduct, the base drives the reaction equilibrium towards the formation of the desired amide product.

In this protocol, we utilize triethylamine (Et₃N) as an organic base, which is soluble in the reaction medium and forms a solid ammonium salt that can often be easily filtered off.

Experimental Workflow

The overall workflow for the synthesis is summarized in the diagram below. It follows a logical progression from reaction setup and execution to product isolation and final characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reagents Prepare Reagents & Glassware Setup Assemble Reaction Apparatus (under N2, with cooling) Reagents->Setup Dry glassware Charge Charge Reactor with 3-Methylpiperidine, Solvent, and Et3N Addition Slowly Add 2-Bromobutanoyl Bromide at 0-5 °C Charge->Addition Cool to 0 °C React Stir at Room Temperature (Monitor by TLC/GC-MS) Addition->React Quench Quench with Water & Filter React->Quench Extract Aqueous Work-up: Extract with EtOAc Quench->Extract Wash Wash Organic Layer (dil. HCl, NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify via Vacuum Distillation or Column Chromatography Dry->Purify Analysis Confirm Structure: ¹H NMR, ¹³C NMR, FT-IR, MS Purify->Analysis

Figure 1: General experimental workflow for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Materials and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
3-MethylpiperidineC₆H₁₃N99.175.00 g50.4Flammable, Corrosive, Toxic[7]
2-Bromobutanoyl bromideC₄H₆Br₂O245.9013.0 g52.9Corrosive, Lachrymator[8]
Triethylamine (Et₃N)C₆H₁₅N101.197.0 mL50.2Flammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Volatile, Suspected Carcinogen
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Flammable, Irritant
Sodium Bicarbonate (aq.)NaHCO₃84.01~50 mL-Irritant
Hydrochloric Acid (1 M)HCl36.46~50 mL-Corrosive
Brine (sat. NaCl aq.)NaCl58.44~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Hygroscopic
Safety Precautions

This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • 2-Bromobutanoyl bromide: This reagent is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[8] Handle with extreme care in the fume hood and avoid inhalation of vapors. It reacts violently with water.

  • 3-Methylpiperidine: This amine is flammable, toxic, and corrosive. It can cause severe skin burns and eye damage. Ensure it is handled away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Exothermic Reaction: The acylation reaction is exothermic. Maintaining a low temperature during the addition of the acyl bromide is critical to prevent the reaction from becoming uncontrollable.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a 125 mL pressure-equalizing dropping funnel fitted with a septum.

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to prevent hydrolysis of the acid bromide.

Step 2: Reagent Charging

  • To the reaction flask, add 3-methylpiperidine (5.00 g, 50.4 mmol) and anhydrous dichloromethane (100 mL).

  • Add triethylamine (7.0 mL, 50.2 mmol) to the flask.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

    • Causality: Cooling is essential to dissipate the heat generated during the exothermic acylation, minimizing the formation of side products.

Step 3: Acylation

  • In the dropping funnel, prepare a solution of 2-bromobtanoyl bromide (13.0 g, 52.9 mmol) in 25 mL of anhydrous dichloromethane.

  • Add the 2-bromobutanoyl bromide solution dropwise to the cooled, stirred amine solution over approximately 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: A slow, controlled addition prevents a rapid temperature increase and ensures the reaction proceeds smoothly. A white precipitate of triethylammonium bromide (Et₃N·HBr) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 3-methylpiperidine spot is no longer visible.

Step 5: Work-up and Isolation

  • Cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of deionized water.

  • Filter the mixture through a Büchner funnel to remove the triethylammonium bromide precipitate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted triethylamine and 3-methylpiperidine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any residual acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 6: Purification

  • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient eluent of Hexanes:Ethyl Acetate) to yield the pure product, 1-(2-Bromobutanoyl)-3-methylpiperidine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A strong absorption band corresponding to the tertiary amide C=O stretch is expected around 1640-1660 cm⁻¹ .

    • Absence of the N-H stretch from the starting secondary amine (around 3300-3500 cm⁻¹) indicates a complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect complex multiplets for the piperidine ring protons. A key diagnostic signal will be the methine proton (CH) alpha to both the carbonyl and the bromine atom, which will appear as a downfield multiplet. Due to hindered rotation around the amide C-N bond, some proton signals may appear broadened or as multiple sets of peaks, indicating the presence of rotamers.[9]

    • ¹³C NMR: The carbonyl carbon should appear around 168-172 ppm . The carbon bearing the bromine atom will be in the range of 40-50 ppm . Signals corresponding to the piperidine ring carbons will also be present.[10]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺).

    • A critical diagnostic feature will be the isotopic pattern for bromine. The molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure stoichiometry is correct.
Hydrolysis of acyl bromide.Use oven-dried glassware and anhydrous solvents. Maintain a dry nitrogen atmosphere.
Loss of product during work-up.Ensure pH is correct during washes. Perform back-extractions of aqueous layers.
Impure Product Unreacted starting material.Improve washing efficiency during work-up (especially the 1 M HCl wash). Optimize purification.
Side product formation.Maintain low temperature during acyl bromide addition. Ensure slow, controlled addition.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine. By carefully controlling the reaction conditions, particularly temperature, and adhering to the described safety precautions, researchers can effectively produce this valuable synthetic intermediate. The detailed explanation of the rationale behind each step and the comprehensive characterization guide are intended to ensure successful and reproducible outcomes in the laboratory.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. Chemical Reviews, 108(11), 5177-5234. [Link]

  • Gonçalves, C. R., et al. (2019). Umpolung of Amides to α-Amido Cations. Journal of the American Chemical Society, 141(46), 18437-18443. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2009).
  • NIST. (n.d.). 3-Methylpiperidine. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Magnetic Resonance in Chemistry, 23(11), 925-928. [Link]

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Application

Application Notes and Protocols for Covalent Ligand Development Using 1-(2-Bromobutanoyl)-3-methylpiperidine

Introduction: The Resurgence of Covalent Probes and the Role of α-Haloamides The paradigm of drug discovery has seen a significant resurgence in the exploration of targeted covalent inhibitors. Unlike their non-covalent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Probes and the Role of α-Haloamides

The paradigm of drug discovery has seen a significant resurgence in the exploration of targeted covalent inhibitors. Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent ligands form a stable, lasting bond with their protein target. This irreversible engagement can offer profound pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to modulate challenging targets that lack deep binding pockets.[1]

At the heart of every covalent ligand is the "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue on the target protein. Among the diverse arsenal of warheads, α-haloamides, such as the α-bromoamide moiety in 1-(2-Bromobutanoyl)-3-methylpiperidine , represent a class of moderately reactive electrophiles. They are particularly effective at targeting the thiol group of cysteine residues, which, due to the thiol's high nucleophilicity under physiological conditions, serves as an ideal anchor for covalent modification.[2][3]

This guide provides a comprehensive technical overview of 1-(2-Bromobutanoyl)-3-methylpiperidine , a representative α-bromoamide covalent probe. We will detail its synthesis, characterization, and application in a drug discovery workflow. The protocols herein are designed to be self-validating systems, providing researchers with the tools to confirm covalent modification, identify the site of interaction, and quantify the kinetics of target engagement.

Section 1: Synthesis and Characterization

The synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine is a straightforward N-acylation reaction. It involves the reaction of a secondary amine, 3-methylpiperidine, with an acyl halide, 2-bromobutanoyl chloride.[4][5][6] This reaction proceeds via a nucleophilic addition-elimination mechanism.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product & Analysis R1 3-Methylpiperidine P1 Acylation Reaction (Anhydrous DCM, Et3N, 0°C to RT) R1->P1 R2 2-Bromobutanoyl Chloride R2->P1 W1 Aqueous Wash P1->W1 W2 Drying (Na2SO4) W1->W2 W3 Solvent Evaporation W2->W3 P2 Silica Gel Chromatography W3->P2 FP 1-(2-Bromobutanoyl)-3-methylpiperidine P2->FP A1 Characterization (NMR, MS, HPLC) FP->A1

Caption: Synthetic route for 1-(2-Bromobutanoyl)-3-methylpiperidine.

Detailed Synthesis Protocol

Materials:

  • 3-Methylpiperidine (CAS: 626-56-2)

  • 2-Bromobutanoyl chloride (CAS: 22118-12-3)[7][8]

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpiperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution. This base is crucial for neutralizing the HCl byproduct generated during the acylation.[6]

  • Slowly add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution at 0°C. The high reactivity of the acyl chloride necessitates slow addition to control the exothermic reaction.[4][7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Bromobutanoyl)-3-methylpiperidine.

Characterization

The identity and purity of the synthesized product must be rigorously confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.¹H NMR will show characteristic signals for the piperidine ring protons and the butanoyl chain. ¹³C NMR will confirm the presence of the amide carbonyl and all other carbon atoms.[1][9][10]
Mass Spectrometry (MS) Molecular weight verification.ESI-MS will show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₀H₁₈BrNO). The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observed.
HPLC Purity assessment.Reversed-phase HPLC analysis should show a single major peak, allowing for the quantification of purity (ideally >95%).

Section 2: Covalent Modification and Mechanism

The electrophilic warhead of 1-(2-Bromobutanoyl)-3-methylpiperidine is the carbon atom alpha to both the carbonyl group and the bromine atom. This carbon is highly susceptible to nucleophilic attack by the thiolate form of a cysteine residue. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the electrophilic carbon, displacing the bromide leaving group and forming a stable thioether bond.

Mechanism of Covalent Adduct Formation

Caption: SN2 mechanism of cysteine modification by the α-bromoamide warhead.

Section 3: Experimental Protocols for Covalent Probe Characterization

The following protocols provide a workflow to validate the covalent binding of 1-(2-Bromobutanoyl)-3-methylpiperidine to a target protein.

Overall Experimental Workflow

Experimental_Workflow cluster_validation Covalent Binding Validation cluster_site_id Modification Site Identification cluster_kinetics Kinetic Characterization start Start: Purified Target Protein + 1-(2-Bromobutanoyl)-3-methylpiperidine p1 Protocol 1: Incubate Protein + Probe start->p1 p2 Intact Protein MS Analysis p1->p2 p3 Protocol 2: Proteolytic Digestion (e.g., Trypsin) p2->p3 Confirm Mass Shift p4 LC-MS/MS Peptide Mapping p3->p4 p5 Protocol 3: Enzymatic Activity Assay p4->p5 Identify Target Cysteine p6 Determine kinact/Ki p5->p6 end Fully Characterized Covalent Probe p6->end

Caption: Workflow for characterization of a covalent probe.

Protocol 1: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

This protocol is a primary screen to confirm that the compound forms a covalent adduct with the target protein.[11][12] The key observable is an increase in the protein's mass corresponding to the mass of the inhibitor fragment that becomes attached.[12]

Rationale: Intact protein MS provides direct evidence of a covalent binding event under denaturing conditions that disrupt non-covalent interactions.[11][13]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10 µM in a suitable buffer like PBS or HEPES, pH 7.4).

    • Prepare a stock solution of 1-(2-Bromobutanoyl)-3-methylpiperidine (e.g., 1 mM in DMSO).

    • In separate microcentrifuge tubes, prepare a 'Control' sample (protein + DMSO) and a 'Treated' sample (protein + covalent probe). A typical final concentration would be 5 µM protein and 50 µM probe (10-fold molar excess).

  • Incubation: Incubate both tubes at a set temperature (e.g., 37°C) for a defined time (e.g., 1 hour).

  • Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the samples using a C4 ZipTip or similar solid-phase extraction method to remove excess unbound inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

    • Elute the protein using a gradient of acetonitrile in water (with 0.1% formic acid).

  • Data Analysis:

    • Deconvolute the resulting mass spectra for both the control and treated samples to determine the average intact protein mass.

    • Compare the mass of the treated protein to the control. A mass shift corresponding to the covalent adduct should be observed.

Parameter Description Expected Value
Mass of Probe Fragment C₁₀H₁₇NO (Probe - HBr)167.1310 Da
Observed Mass Shift Mass (Treated Protein) - Mass (Control Protein)~167 Da
Protocol 2: Identification of Modification Site by Peptide Mapping MS/MS

Once covalent modification is confirmed, this protocol identifies the specific amino acid residue that has been modified.

Rationale: By digesting the protein into smaller peptides and analyzing them with tandem mass spectrometry (MS/MS), the mass modification can be localized to a specific peptide and then to a single residue within that peptide's sequence.[14]

Procedure:

  • Protein Labeling: Label the protein with the covalent probe as described in Protocol 1. A control sample (unlabeled) must be run in parallel.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT (dithiothreitol).

    • Alkylate free, unmodified cysteines with iodoacetamide (IAM). This step is critical to prevent disulfide scrambling and to differentiate the probe-modified cysteine from other cysteines.

  • Proteolytic Digestion: Dilute the urea and digest the protein with a protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution tandem mass spectrometer.

    • Use a data-dependent acquisition (DDA) method where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides.

    • Search the data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the probe fragment (+167.1310 Da).

    • The MS/MS spectrum of the modified peptide will contain fragment ions (b- and y-ions) that show the mass shift, confirming the modification site.

Protocol 3: Determination of Covalent Inhibition Kinetics (kinact/Ki)

For enzyme targets, this protocol quantifies the efficiency of the covalent inhibitor. The key parameter is the second-order rate constant kinact/Ki.[15][16][17]

Rationale: Covalent inhibition is a two-step process: initial reversible binding (characterized by Ki) followed by irreversible inactivation (characterized by kinact). By measuring the rate of enzyme activity loss at different inhibitor concentrations, these parameters can be determined.

Procedure:

  • Assay Setup:

    • Use a continuous or endpoint assay that reliably measures the activity of the target enzyme.

    • Determine the Km of the substrate for the enzyme under the assay conditions. All inhibition assays should be run with the substrate concentration at or below the Km.

  • Progress Curve Analysis:

    • In a multi-well plate, initiate the enzymatic reaction by adding the enzyme to wells containing buffer, substrate, and varying concentrations of 1-(2-Bromobutanoyl)-3-methylpiperidine. Include a DMSO control (0% inhibition).

    • Monitor the reaction progress (product formation) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit the resulting data to the following hyperbolic equation to determine kinact and Ki: kobs = (kinact * [I]) / (Ki + [I])

    • At low inhibitor concentrations, the plot of kobs vs [I] will be linear, and the slope of this line is an estimate of the second-order rate constant, kinact/Ki.

Kinetic Parameter Description
Ki The inhibitor concentration at which the inactivation rate is half-maximal. Represents the initial binding affinity.
kinact The maximal rate of irreversible inactivation at saturating inhibitor concentrations.
kinact/Ki The second-order rate constant, representing the overall efficiency of the covalent inhibitor.

Section 4: Target Deconvolution and Selectivity Profiling

While the above protocols are essential for characterizing the interaction with a known target, a key challenge in covalent ligand development is identifying all potential cellular targets. Unintended interactions, or "off-targets," can lead to toxicity.

Chemoproteomics for Target Identification: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the targets of a covalent probe on a proteome-wide scale.[14] In a competitive ABPP experiment, a cell lysate or live cells are treated with 1-(2-Bromobutanoyl)-3-methylpiperidine, followed by treatment with a broad-spectrum cysteine-reactive probe that has a reporter tag (like biotin or a fluorophore). Proteins that are covalently modified by the test compound will show reduced labeling by the reporter probe, allowing for their identification by mass spectrometry.[11][14] This approach provides a global view of the probe's selectivity and can uncover novel targets.[11][18][19]

References

  • Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]

  • Li, Z., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society.
  • O'Dowd, H., et al. (2022).
  • PrepChem. (n.d.). Synthesis of 3-methylpiperidine. PrepChem.com. [Link]

  • Miyamoto, S., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • MDPI. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
  • PMC. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC - NIH.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Duggleby, R. G. (1985). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH.
  • PMC. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC - NIH.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • ChemSynthesis. (2025). 2-bromobutanoyl chloride. ChemSynthesis. [Link]

  • Chan, W. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews (RSC Publishing).
  • ResearchGate. (2025). Analysis of kinetic data for irreversible enzyme inhibition.
  • ResearchGate. (n.d.).
  • ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • ResearchGate. (n.d.). Thiol/thiolate reactivity for each of the monoHAMs after 30 min...
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Chemistry LibreTexts. (n.d.). Reactions of Acyl halide. Chemistry LibreTexts.
  • MDPI. (2023).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • van den Bedem, H., & Martin, H. C. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • ACS Publications. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • García-Cánovas, F., et al. (1987). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC - NIH.
  • PMC. (n.d.). Cysteine reactivity and thiol-disulfide interchange pathways in AhpF and AhpC of the bacterial alkyl hydroperoxide reductase system. PMC - NIH.
  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination.
  • ResearchGate. (n.d.). Reaction of an aldehyde with cysteine can result, among others, in...
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • LookChem. (n.d.). 2-Bromobutyryl chloride. LookChem. [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • PMC. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH.
  • Poole, L. B., & Nelson, K. J. (2008). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.

Sources

Method

N-Terminal Derivatization of Peptides with 1-(2-Bromobutanoyl)-3-methylpiperidine for Enhanced Analytical Characterization

Application Note Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol and technical guidance for the N-terminal derivatization of peptides using the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and technical guidance for the N-terminal derivatization of peptides using the α-haloacyl reagent, 1-(2-Bromobutanoyl)-3-methylpiperidine. This process covalently modifies the peptide's N-terminal α-amine, introducing a hydrophobic and sterically defined moiety. Such modification is advantageous for various analytical applications, including improving chromatographic separation, enhancing ionization efficiency in mass spectrometry, and providing a handle for subsequent conjugation or analysis. We will explore the reaction's core principles, provide a step-by-step experimental protocol, and discuss methods for validating the derivatization's success.

Principle of the Reaction

The derivatization of a peptide's N-terminus with 1-(2-Bromobutanoyl)-3-methylpiperidine is a classic bimolecular nucleophilic substitution (SN2) reaction. The primary α-amino group of the peptide, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in the reagent. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the peptide's N-terminal nitrogen and the butanoyl group of the reagent.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the N-terminal nitrogen attacks the α-carbon of the butanoyl group.

  • Transition State: A transient state is formed where both the nitrogen and bromine are partially bonded to the α-carbon.

  • Leaving Group Departure: The carbon-bromine bond breaks, and the bromide ion is expelled, leaving the derivatized peptide.

A critical factor for achieving high selectivity for the N-terminus over other nucleophilic side chains (such as the ε-amino group of lysine) is careful control of the reaction pH. The pKa of the N-terminal α-amino group is typically between 6 and 8, whereas the pKa of the lysine ε-amino group is around 10.3.[1] By maintaining the reaction pH in a slightly alkaline range (e.g., 8.0-9.0), the N-terminal amine is predominantly in its deprotonated, nucleophilic state, while the majority of lysine side chains remain protonated and thus less reactive.[2][3]

Materials and Reagents

  • Peptide Sample: Lyophilized, of known purity and concentration.

  • Derivatization Reagent: 1-(2-Bromobutanoyl)-3-methylpiperidine (CAS 1119451-43-2).[4]

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5.

  • Organic Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), HPLC-grade, to dissolve the derivatization reagent.

  • Quenching Solution: 5% Trifluoroacetic acid (TFA) in water or 1 M hydroxylamine.

  • Purification:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • C18 column suitable for peptide separation.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Analysis:

    • Mass Spectrometer (e.g., ESI-QTOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Experimental Protocol

This protocol outlines the derivatization of a 1 mg peptide sample. Volumes should be scaled accordingly for different amounts.

Reagent Preparation
  • Peptide Stock Solution: Dissolve 1 mg of the peptide in 500 µL of the pH 8.5 reaction buffer to create a 2 mg/mL solution.

  • Derivatization Reagent Stock: Prepare a 10-fold molar excess of the 1-(2-Bromobutanoyl)-3-methylpiperidine reagent. The molecular weight of the reagent is 248.18 g/mol .[4] Dissolve the required amount in a minimal volume of ACN or DMF (e.g., 50-100 µL). Rationale: A molar excess drives the reaction to completion. The organic solvent is necessary as the reagent may have poor aqueous solubility.

Derivatization Reaction
  • Add the derivatization reagent solution dropwise to the peptide solution while vortexing gently.

  • Incubate the reaction mixture at room temperature (or 37°C for less reactive peptides) for 1-2 hours.[5]

  • Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at different time points (0, 30, 60, 120 min), quenching them immediately with an equal volume of 1% TFA, and analyzing via LC-MS.

Reaction Quenching
  • Once the reaction is deemed complete (or has reached a plateau), add 10 µL of 5% TFA to the reaction mixture to lower the pH and stop the reaction. Alternatively, a quenching reagent like hydroxylamine can be used to react with any excess bromoacetyl groups.

Purification of the Derivatized Peptide
  • Purify the derivatized peptide from excess reagent and unreacted peptide using RP-HPLC.

  • Inject the quenched reaction mixture onto a C18 column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN with 0.1% TFA over 30 minutes). The derivatized peptide will be more hydrophobic and should elute later than the unmodified peptide.

  • Collect the fractions corresponding to the derivatized peptide peak.

  • Confirm the purity and identity of the collected fractions by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product.

Visualization of the Workflow

The entire process, from sample preparation to data analysis, can be visualized as a sequential workflow.

Derivatization_Workflow cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Peptide Dissolve Peptide in pH 8.5 Buffer Mix Mix Peptide and Reagent Peptide->Mix Reagent Dissolve Bromo-Reagent in ACN/DMF Reagent->Mix Incubate Incubate 1-2h at Room Temp Mix->Incubate S_N_2 Reaction Quench Quench with TFA Incubate->Quench HPLC Purify via RP-HPLC Quench->HPLC LCMS Analyze via LC-MS/MS HPLC->LCMS Data Confirm Mass Shift & Purity LCMS->Data

Caption: Workflow for peptide derivatization and analysis.

Analysis and Characterization

Successful derivatization is confirmed primarily by mass spectrometry. The covalent addition of the 1-(butanoyl)-3-methylpiperidine moiety results in a predictable mass increase.

  • Reagent Formula: C₁₀H₁₈BrNO

  • Mass of Reagent: 248.06 g/mol

  • Mass Shift (Monoisotopic): The derivatization reaction involves the loss of a bromine atom from the reagent and a hydrogen atom from the peptide's amine, with the formation of HBr. The net mass addition to the peptide is 167.1310 u .

ParameterUnmodified PeptideDerivatized Peptide
Formula CₓHᵧNₐOₑSₖCₓ₊₁₀Hᵧ₊₁₆Nₐ₊₁Oₑ₊₁Sₖ
Monoisotopic Mass MM + 167.1310 u
Chromatographic Elution EarlierLater
Charge State in MS Typically +2, +3May increase due to piperidine nitrogen

Charge derivatization can be a powerful tool in mass spectrometry, often leading to more predictable fragmentation patterns which can aid in peptide sequencing.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Incorrect pH; Reagent degradation; Insufficient incubation time.Verify buffer pH is 8.0-9.0. Use freshly prepared reagent. Increase incubation time or temperature (to 37°C).
Multiple Derivatizations pH is too high, leading to lysine side-chain modification.Lower the reaction pH to the 8.0-8.5 range to improve N-terminal selectivity.
No Reaction Inactive reagent; N-terminus is blocked (e.g., pyroglutamate).Confirm reagent activity with a control peptide. Verify the peptide sequence and N-terminal status.
Side Reactions Alkylation of other nucleophilic residues (Cys, Met, His).[7]Decrease reagent concentration. Optimize reaction time. Cysteine modification is common with haloacyl reagents and may be unavoidable without protecting groups.[5]

References

  • Roth, G. J., & Anfinsen, C. B. (1975). Chemical Derivatization of Peptides for Analysis by Mass Spectrometry. Methods in Enzymology, 47, 223–233. [Link]

  • Stults, J. T. (1995). Charge derivatization of peptides for analysis by mass spectrometry. Biomedical Mass Spectrometry, 24(3), 143-152. [Link]

  • Chen, D., Disotuar, M. M., Xiong, X., Wang, Y., & Chou, D. H. C. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Communications, 53(9), 1547-1550. [Link]

  • Rosen, C. B., & Francis, M. B. (2017). N-terminal modification of proteins. Nature Chemical Biology, 13(7), 697–705. [Link]

  • Wang, Y., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(6), 1845-1854. [Link]

  • Hsieh, Y. J., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 229, 103947. [Link]

  • Sereda, T. J., Mant, C. T., Quinn, A. M., & Hodges, R. S. (1993). Effect of the pKa of the α-amino group on peptide retention behaviour in reversed-phase chromatography. Journal of Chromatography A, 646(1), 17-30. [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(2-Bromobutanoyl)-3-methylpiperidine using HPLC-UV and GC-MS

Abstract This technical guide provides detailed analytical methods for the precise and accurate quantification of 1-(2-Bromobutanoyl)-3-methylpiperidine, a key intermediate in pharmaceutical synthesis. Recognizing the co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the precise and accurate quantification of 1-(2-Bromobutanoyl)-3-methylpiperidine, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique chemical properties—a brominated acyl-piperidine structure—we present two robust and validated orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity, particularly for trace-level analysis and impurity profiling. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

1-(2-Bromobutanoyl)-3-methylpiperidine is a chiral molecule whose purity and concentration are critical for the downstream synthesis of active pharmaceutical ingredients (APIs). Its structure presents specific analytical challenges:

  • Polarity: The piperidine ring and the amide linkage impart a degree of polarity, influencing its retention in reversed-phase chromatography.

  • Thermal Stability: The presence of the bromobutanoyl group raises concerns about potential degradation at elevated temperatures, a critical consideration for GC-based methods.

  • Chromophoric Properties: The molecule lacks a strong chromophore, which necessitates detection at lower UV wavelengths for HPLC analysis.

This application note addresses these challenges by providing detailed, field-proven protocols that ensure reliable and reproducible quantification. The methodologies are designed to be self-validating, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its versatility and robustness.[4] For 1-(2-Bromobutanoyl)-3-methylpiperidine, a C18 stationary phase is selected to provide sufficient hydrophobic interaction for retention.

Rationale for Method Development
  • Column Selection: A C18 column is a standard choice for non-polar to moderately polar compounds.[4] The alkyl chains of the stationary phase interact with the non-polar regions of the analyte. Given the piperidine moiety, peak tailing can be a concern due to interactions with residual silanols on the silica backbone. Therefore, a modern, end-capped C18 column is recommended to minimize these secondary interactions. For highly polar analytes that are poorly retained, alternative stationary phases like polar-embedded or polar-endcapped columns could be explored.[5]

  • Mobile Phase Composition: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase chromatography.[6] The addition of a small amount of an ion-pairing agent or an acid, such as trifluoroacetic acid (TFA), is crucial. TFA helps to protonate the basic nitrogen of the piperidine ring, reducing peak tailing and ensuring a consistent, sharp peak shape.[7]

  • Detector Wavelength: Due to the absence of a significant chromophore, UV detection is performed at a low wavelength, typically around 210 nm, where the amide bond exhibits some absorbance.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 210 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2-Bromobutanoyl)-3-methylpiperidine reference standard or sample.

  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • For the calibration curve, perform serial dilutions of the stock solution to obtain concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV workflow for the quantification of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is particularly useful for identifying and quantifying impurities and for analyses in complex matrices.

Rationale for Method Development
  • Inlet and Column Selection: A split/splitless inlet is used to handle a wide range of sample concentrations. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a broad range of semi-volatile compounds.

  • Temperature Programming: A temperature gradient is essential to ensure the elution of the analyte as a sharp peak while minimizing thermal degradation. The initial temperature is kept relatively low, followed by a ramp to a higher temperature to elute the compound.

  • Mass Spectrometry Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[10] Electron ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound. For quantification, selected ion monitoring (SIM) mode is employed, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing matrix interference. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature for identification.[11]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a capillary column, and coupled to a mass spectrometer.[12]

Chromatographic and Spectrometric Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification.

| SIM Ions | To be determined from the full scan mass spectrum of the analyte (e.g., molecular ion and key fragment ions). |

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • An internal standard (e.g., a structurally similar compound without bromine) can be added to all standards and samples to improve precision.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using SIM identify->quantify report Report Results quantify->report

Caption: GC-MS workflow for the quantification of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For GC-MS, the mass spectrum provides a high degree of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Typical Performance Characteristics
ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.998
Range 0.01 - 0.2 mg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
LOD ~ 0.003 mg/mL~ 0.03 µg/mL
LOQ ~ 0.01 mg/mL~ 0.1 µg/mL

Note: These values are illustrative and should be established during formal method validation.

Conclusion

This application note provides two comprehensive and robust analytical methods for the quantification of 1-(2-Bromobutanoyl)-3-methylpiperidine. The HPLC-UV method is well-suited for routine quality control, offering excellent precision and accuracy for assay and purity determinations. The GC-MS method provides enhanced sensitivity and specificity, making it ideal for trace analysis, impurity identification, and as an orthogonal confirmatory technique. Both methods, when properly validated, will provide reliable data to support drug development and manufacturing processes.

References

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubMed. (2014, August 5). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Retrieved from [Link]

  • PMC - NIH. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (PDF) Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Retrieved from [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]

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  • Technology Networks. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • PubMed. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

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  • Agilent. Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

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Method

Stereoselective synthesis of "1-(2-Bromobutanoyl)-3-methylpiperidine" isomers

An Application Note and Protocol for the Stereoselective Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical architectur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stereoselective Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of a drug candidate is a critical determinant of its pharmacological and toxicological profile. This document provides a comprehensive guide to the stereoselective synthesis of the four stereoisomers of 1-(2-Bromobutanoyl)-3-methylpiperidine, a substituted piperidine scaffold of interest in medicinal chemistry. The molecule possesses two stereocenters, one at the C3 position of the methylpiperidine ring and the other at the C2 position of the bromobutanoyl moiety, giving rise to four distinct stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). Our strategy is predicated on a convergent synthesis, beginning with the preparation of enantiopure building blocks—(R)- and (S)-3-methylpiperidine and (R)- and (S)-2-bromobutanoyl bromide—followed by their diastereoselective coupling. This guide offers detailed, self-validating protocols, explains the rationale behind key experimental choices, and provides methods for stereochemical characterization.

Introduction: The Imperative of Stereoisomer Synthesis

Piperidine derivatives are among the most prevalent N-heterocyclic motifs in pharmaceuticals, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[1] When substituents introduce chirality, as in 1-(2-Bromobutanoyl)-3-methylpiperidine, the synthesis and biological evaluation of each individual stereoisomer become paramount. Diastereomers and enantiomers can exhibit profoundly different binding affinities, metabolic stabilities, and off-target effects. Therefore, access to stereochemically pure isomers is not merely an academic exercise but a foundational requirement for robust structure-activity relationship (SAR) studies and the development of safer, more effective therapeutics.[2]

This guide outlines a modular and reliable approach to access all four stereoisomers, enabling researchers to dissect the specific biological contributions of each chiral center. The strategy involves the independent preparation of the chiral amine and the chiral acylating agent, followed by a straightforward amide bond formation.

Overall Synthetic Strategy

The synthesis is designed as a convergent process, which maximizes efficiency and allows for flexibility. The core logic is to first secure enantiomerically pure forms of the two key fragments and then couple them in a controlled manner to yield the desired diastereomers.

G cluster_0 Fragment 1: Chiral Amine Preparation cluster_1 Fragment 2: Chiral Acyl Halide Preparation cluster_2 Diastereoselective Coupling rac_amine rac-3-Methylpiperidine resolution Classical Resolution (Diastereomeric Salt Formation) rac_amine->resolution r_amine (R)-3-Methylpiperidine resolution->r_amine s_amine (S)-3-Methylpiperidine resolution->s_amine rr_product (2R, 3'R)-Isomer r_amine->rr_product sr_product (2S, 3'R)-Isomer r_amine->sr_product ss_product (2S, 3'S)-Isomer s_amine->ss_product rs_product (2R, 3'S)-Isomer s_amine->rs_product start_acid Butanoyl Chloride asym_brom Organocatalytic Asymmetric α-Bromination start_acid->asym_brom r_bromo (R)-2-Bromobutanoyl Bromide asym_brom->r_bromo s_bromo (S)-2-Bromobutanoyl Bromide asym_brom->s_bromo r_bromo->rr_product r_bromo->rs_product s_bromo->ss_product s_bromo->sr_product

Figure 1: Convergent synthetic workflow for the four stereoisomers of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Protocol I: Preparation of Enantiopure (R)- and (S)-3-Methylpiperidine

The most established and scalable method for obtaining enantiopure 3-methylpiperidine is the classical resolution of the racemate via diastereomeric salt formation.[3] This method leverages the different solubilities of the diastereomeric salts formed between the racemic amine and a chiral acid.

Rationale for Method Selection

Expertise & Experience: While asymmetric syntheses of 3-substituted piperidines exist[4], classical resolution is often more practical and cost-effective for producing gram-scale quantities of both enantiomers from a common, inexpensive racemic starting material.[5] The choice of resolving agent is critical; tartaric acid derivatives are widely successful for resolving amines due to their rigid structures and ability to form well-defined crystalline salts.[3]

Step-by-Step Protocol: Resolution with Di-p-toluoyl-D-tartaric Acid

This protocol targets the isolation of (S)-3-methylpiperidine. The (R)-enantiomer can be recovered from the mother liquor.

Materials:

  • rac-3-Methylpiperidine

  • Di-p-toluoyl-D-tartaric acid

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium hydroxide (2 M aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a 500 mL Erlenmeyer flask, dissolve di-p-toluoyl-D-tartaric acid (1.0 eq) in 250 mL of warm methanol. In a separate beaker, dissolve rac-3-methylpiperidine (1.0 eq) in 50 mL of methanol.

  • Slowly add the amine solution to the tartaric acid solution with gentle swirling. A precipitate should begin to form.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystallization, let the flask stand undisturbed for 24 hours.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol, followed by diethyl ether to aid drying. This solid is the enriched (S)-3-methylpiperidine salt.

  • Liberation of the Free Amine: Suspend the crystalline salt in 100 mL of water and add 2 M NaOH solution while stirring until the pH is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low pressure and temperature (<30°C) to yield enantiomerically enriched (S)-3-methylpiperidine.

  • Enantiomeric Excess (ee) Determination: Analyze the product using chiral HPLC or GC to determine the enantiomeric excess.[3] Recrystallization of the salt (Step 3) may be repeated to achieve >99% ee.

  • Recovery of (R)-enantiomer: The (R)-enantiomer, now concentrated in the mother liquor from Step 4, can be recovered by evaporating the solvent, liberating the free amine as in Steps 5-7, and optionally resolving with di-p-toluoyl-L-tartaric acid.

ParameterSpecificationRationale
Resolving Agent Di-p-toluoyl-D-tartaric acidProvides excellent crystal formation with many amines.
Solvent MethanolOffers good differential solubility for the diastereomeric salts.
Stoichiometry 1:1 Amine:AcidEnsures formation of the neutral salt for crystallization.
Typical Yield 35-45% per enantiomerTheoretical maximum is 50%; losses occur during transfers and recrystallization.
Expected Purity >95% ee (first crop)Can be improved to >99% ee with further recrystallization.

Protocol II: Stereoselective Synthesis of (R)- and (S)-2-Bromobutanoyl Bromide

Access to enantiopure α-bromo carbonyl compounds can be achieved via organocatalytic asymmetric bromination. This modern approach offers high enantioselectivity under mild conditions.[6]

Rationale for Method Selection

Expertise & Experience: Organocatalysis avoids the use of toxic heavy metals and often proceeds with high stereo-control. The mechanism typically involves the formation of a chiral enamine intermediate from the aldehyde (generated in situ or used directly) and a secondary amine catalyst (e.g., a proline derivative). This enamine then reacts stereoselectively with an electrophilic bromine source.[6] For this protocol, we adapt the bromination of an aldehyde, which can be readily converted to the acyl bromide.

Step-by-Step Protocol: Organocatalytic α-Bromination

This protocol describes the synthesis of (S)-2-bromobutanal, which is then converted to the acyl bromide. Using the enantiomer of the catalyst will yield the (R)-product.

Materials:

  • Butanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM, anhydrous)

  • Oxalyl bromide or SOBr₂

  • Hexanes

Procedure:

  • Asymmetric Bromination: To a solution of butanal (1.2 eq) in anhydrous DCM at -20°C under a nitrogen atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (0.1 eq).

  • Stir the solution for 10 minutes, then add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below -15°C.

  • Allow the reaction to stir for 4-6 hours at -20°C. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate carefully under reduced pressure. The crude product is (S)-2-bromobutanal.

  • Purification: Purify the aldehyde by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Conversion to Acyl Bromide: In a fume hood, dissolve the purified (S)-2-bromobutanal (1.0 eq) in a minimal amount of anhydrous DCM. Add oxalyl bromide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Gas evolution (CO, CO₂) will be observed.

  • Isolation: The resulting (S)-2-bromobutanoyl bromide is typically used immediately without further purification after careful removal of the solvent and excess reagent under vacuum.

ParameterSpecificationRationale
Catalyst (S)-Diphenylprolinol silyl etherA common, effective catalyst for enantioselective α-functionalization of aldehydes.[6]
Bromine Source N-Bromosuccinimide (NBS)An easily handled, solid electrophilic bromine source.
Temperature -20°CLower temperatures are crucial for achieving high enantioselectivity.
Acyl Bromide Reagent Oxalyl BromideProvides a clean and efficient conversion of the aldehyde to the acyl bromide.
Expected Purity >95% eeDependent on strict adherence to reaction conditions.

Protocol III: Diastereoselective Coupling to Form Target Isomers

The final step is a standard amide bond formation between the enantiopure 3-methylpiperidine and 2-bromobutanoyl bromide derivatives. This reaction is a nucleophilic acyl substitution. Since both reactants are chiral, the product will be one of two possible diastereomers.

G R_Amine (R)-Amine RR_Product (2R, 3'R) R_Amine->RR_Product + SR_Product (2S, 3'R) R_Amine->SR_Product + S_Amine (S)-Amine SS_Product (2S, 3'S) S_Amine->SS_Product + RS_Product (2R, 3'S) S_Amine->RS_Product + R_Acyl (R)-Acyl Bromide R_Acyl->RR_Product R_Acyl->RS_Product S_Acyl (S)-Acyl Bromide S_Acyl->SS_Product S_Acyl->SR_Product

Figure 2: Coupling matrix for the synthesis of the four target stereoisomers.

Rationale for Reaction Conditions

Expertise & Experience: The acylation is performed under Schotten-Baumann conditions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HBr byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is run at a low temperature (0°C) to minimize potential side reactions, including racemization of the α-bromo stereocenter.

General Step-by-Step Coupling Protocol

This protocol is general for all four isomers. Simply select the appropriate enantiomers of the starting materials as outlined in Table 3.

Materials:

  • Enantiopure 3-methylpiperidine (R or S)

  • Enantiopure 2-bromobutanoyl bromide (R or S)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the selected enantiomer of 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Addition: In a separate flask, dissolve the selected enantiomer of 2-bromobutanoyl bromide (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-Bromobutanoyl)-3-methylpiperidine isomer.

Starting AmineStarting Acyl BromideProduct Isomer
(R)-3-Methylpiperidine(R)-2-Bromobutanoyl bromide(2R, 3'R)-1-(2-Bromobutanoyl)-3-methylpiperidine
(S)-3-Methylpiperidine(S)-2-Bromobutanoyl bromide(2S, 3'S)-1-(2-Bromobutanoyl)-3-methylpiperidine
(S)-3-Methylpiperidine(R)-2-Bromobutanoyl bromide(2R, 3'S)-1-(2-Bromobutanoyl)-3-methylpiperidine
(R)-3-Methylpiperidine(S)-2-Bromobutanoyl bromide(2S, 3'R)-1-(2-Bromobutanoyl)-3-methylpiperidine
Table 3: Reagent combinations for the synthesis of the four target stereoisomers.

Characterization and Quality Control

Trustworthiness: Each step of the synthesis must be validated. The final products require rigorous characterization to confirm their structure and, most importantly, their stereochemical integrity.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final products. The spectra of the two diastereomeric pairs (e.g., (2R, 3'R) vs. (2R, 3'S)) will be distinct.

  • Diastereomeric and Enantiomeric Purity:

    • Diastereomeric Ratio (dr): The ratio of diastereomers can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating characteristic, well-resolved peaks.

    • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard for determining the enantiomeric purity of the final products. A chiral stationary phase is used to separate the enantiomers (e.g., comparing the (2R, 3'R) product with the (2S, 3'S) product).[3]

  • Absolute Stereochemistry: While the stereochemistry is inferred from the starting materials, definitive proof of the absolute configuration can only be obtained by single-crystal X-ray crystallography or by correlation to a compound of known absolute stereochemistry.[7]

Conclusion

This application note provides a robust and logically structured pathway for the stereoselective synthesis of all four stereoisomers of 1-(2-Bromobutanoyl)-3-methylpiperidine. By employing classical resolution for the chiral amine and modern organocatalytic methods for the chiral acylating agent, this guide empowers researchers in drug discovery and medicinal chemistry to produce these critical molecules with high stereochemical fidelity. The detailed protocols and scientific rationale are designed to ensure reproducibility and provide a solid foundation for the synthesis of related chiral piperidine derivatives.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4744. [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • Kim, M.-J., et al. (2015). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Journal of the Korean Chemical Society, 59(4), 333-337. [Link]

  • Kim, D., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Michael, J. P. (2008). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Natural Product Reports, 25, 139-165. [Link]

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  • Google Patents.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Jasiński, M., et al. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 27(21), 7202. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Notz, W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Angewandte Chemie International Edition, 54(30), 8870–8874. [Link]

  • D'Oca, M. G. M., et al. (2006). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. Synthetic Communications, 26(11), 2145-2151. [Link]

  • Bertelsen, S., et al. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. Chemical Communications, (38), 4821–4823. [Link]

  • Wang, Z., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

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Application

Application Note &amp; Protocols: Leveraging 1-(2-Bromobutanoyl)-3-methylpiperidine as a Versatile Intermediate for the Synthesis of Novel Piperidine Amide Libraries

An Application Note for Medicinal Chemists and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed, two-part protocol for the synthesis and subsequent utilization of 1-(2-bromobutanoyl)-3-methylpiperidine. This key α-halo amide intermediate serves as a powerful and versatile building block for the rapid generation of diverse piperidine amide libraries. Part I details the direct acylation of 3-methylpiperidine to yield the intermediate. Part II provides a robust, generalizable protocol for the nucleophilic substitution of the bromine atom with various amine nucleophiles, enabling efficient library synthesis for screening and drug discovery programs. The causality behind experimental choices, detailed characterization, and troubleshooting are discussed to ensure reproducible and reliable results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in the pharmaceutical industry.[2] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, psychiatry, and pain management.[3][4] The ring's conformational flexibility and its ability to engage in key hydrogen bonding interactions allow it to serve as a versatile scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The development of novel piperidine derivatives often involves the creation of amide-based compounds.[1] A common strategy in drug discovery is the generation of a chemical library from a common intermediate, allowing for the systematic exploration of the structure-activity relationship (SAR). This document outlines a validated workflow for using 1-(2-bromobutanoyl)-3-methylpiperidine as such an intermediate. The α-bromo group provides a reactive handle for introducing a wide range of chemical diversity via nucleophilic substitution, making it an ideal precursor for novel amide synthesis.

Part I: Synthesis of the Key Intermediate: 1-(2-Bromobutanoyl)-3-methylpiperidine

Principle and Rationale

The synthesis of the title intermediate is achieved through a nucleophilic acyl substitution reaction. The secondary amine of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.[5][6] This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.

Causality of Experimental Choices:

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the acylation, preventing potential side reactions and ensuring safety.

  • Inert Solvent: Dichloromethane (CH₂Cl₂) is used as it is an inert solvent that effectively dissolves the reactants without participating in the reaction.[7]

  • Base: Triethylamine (Et₃N), a non-nucleophilic organic base, is added to neutralize the HCl generated in situ. Without a base, the HCl would protonate the starting 3-methylpiperidine, forming a non-nucleophilic ammonium salt and halting the reaction.

Experimental Protocol 1: Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine

Materials and Equipment:

  • 3-Methylpiperidine

  • 2-Bromobutanoyl chloride[5][6]

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an argon or nitrogen atmosphere, add 3-methylpiperidine (1.0 eq.) and anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the flask to 0 °C using an ice bath and add anhydrous triethylamine (1.2 eq.).

  • In a separate dropping funnel, prepare a solution of 2-bromobutanoyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Add the 2-bromobutanoyl chloride solution dropwise to the stirred 3-methylpiperidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization (Hypothetical Data):

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR: Expect characteristic signals for the piperidine ring protons, the methyl group, and the butanoyl chain, including a distinct multiplet for the proton alpha to the bromine.

  • ¹³C NMR: Expect signals for the amide carbonyl carbon (~168-172 ppm), carbons of the piperidine ring, and the butanoyl chain.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Safety Precautions:

  • 2-Bromobutanoyl chloride is corrosive and reacts with moisture; handle in a fume hood with appropriate personal protective equipment (PPE).[6]

  • 3-Methylpiperidine is a flammable liquid and can cause skin and eye irritation.[8][9] Handle with care in a well-ventilated area.

Part II: Application in the Synthesis of Novel Piperidine Amides

Principle and Rationale

The synthesized 1-(2-bromobutanoyl)-3-methylpiperidine is an α-halo amide. The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (Sₙ2) reaction.[10] By reacting this intermediate with a diverse set of primary or secondary amines, a library of novel piperidine amides with the general structure (3-methylpiperidin-1-yl)-1-oxo-2-(substituted-amino)butane can be rapidly synthesized.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) is chosen. These solvents solvate the cation but not the nucleophile, accelerating the rate of the Sₙ2 reaction.

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to scavenge the HBr byproduct formed during the reaction, preventing the protonation of the amine nucleophile.

  • Temperature: Moderate heating (e.g., 50-80 °C) is often employed to increase the reaction rate, especially for less nucleophilic amines.

Overall Synthesis Workflow

The two-stage process provides an efficient route to a diverse chemical library.

G Reactant1 3-Methylpiperidine Acylation Part I: Acylation (Protocol 1) Reactant1->Acylation Reactant2 2-Bromobutanoyl chloride Reactant2->Acylation Nucleophile Amine Nucleophile (R¹R²NH) Substitution Part II: Nucleophilic Substitution (Protocol 2) Nucleophile->Substitution Intermediate Intermediate: 1-(2-Bromobutanoyl)-3-methylpiperidine Acylation->Intermediate Intermediate->Substitution FinalProduct Final Product: Novel Piperidine Amide Library Substitution->FinalProduct G Start Low Yield or Incomplete Reaction Cause1 Poor Nucleophile? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Insufficient Base? Start->Cause3 Solution1 Increase temperature (e.g., 80°C) Increase reaction time Switch to more polar solvent (DMF) Cause1->Solution1 Solution2 Use a less hindered base (DIPEA) Increase reaction time and temperature Cause2->Solution2 Solution3 Ensure base is anhydrous Use 2.0-2.5 equivalents Cause3->Solution3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine

Welcome to the technical support center for the synthesis of 1-(2-bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical transformation. Here, we move beyond simple protocols to address the nuances of the reaction, focusing on the causality behind common issues and providing field-proven solutions. Our goal is to empower you with the expertise to not only solve problems but also to prevent them.

The synthesis of 1-(2-bromobutanoyl)-3-methylpiperidine, a substituted amide, is a foundational reaction in organic synthesis, often employed in the construction of more complex molecules in medicinal chemistry. The primary route involves the acylation of 3-methylpiperidine with 2-bromobutanoyl chloride, typically under Schotten-Baumann or similar conditions.[1][2][3] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and stereochemical outcome. This guide will serve as your expert resource for navigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable steps for resolution.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a significant amount of 2-bromobutanoic acid. What is happening and how can I fix it?

Root Cause Analysis:

The primary culprit for low yields coupled with the formation of 2-bromobutanoic acid is the premature hydrolysis of your starting material, 2-bromobutanoyl chloride.[4] Acyl chlorides are highly electrophilic and readily react with water.[5][6] This is a common issue in Schotten-Baumann reactions, which often use an aqueous base.[1][7]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).

    • Handle 2-bromobutanoyl chloride under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize Reagent Addition:

    • Perform the reaction at a low temperature (0 °C to -10 °C) to slow down the rate of hydrolysis.

    • Add the 2-bromobutanoyl chloride dropwise to the solution of 3-methylpiperidine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.

  • Alternative Basse and Solvent Systems:

    • Consider using a non-aqueous system. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be an effective alternative to aqueous bases.[2][8] These bases act as acid scavengers without introducing water.

Workflow Diagram: Mitigating Hydrolysis

cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions P1 Low Yield & 2-Bromobutanoic Acid Formation C1 Hydrolysis of 2-Bromobutanoyl Chloride P1->C1 leads to S1 Anhydrous Conditions C1->S1 prevent with S2 Controlled Addition (Low Temperature) C1->S2 mitigate with S3 Non-Aqueous System (e.g., TEA in DCM) C1->S3 avoid with

Caption: Troubleshooting workflow for hydrolysis of the acyl chloride.

Question 2: My crude product shows multiple spots on TLC, and NMR analysis suggests the presence of an elimination byproduct. What is this byproduct and how can I suppress its formation?

Root Cause Analysis:

Acyl halides with α-hydrogens are susceptible to base-induced elimination to form a highly reactive ketene intermediate.[9] In your case, the base can deprotonate the acidic α-hydrogen of 2-bromobutanoyl chloride, leading to the formation of ethylketene. This ketene can then react with 3-methylpiperidine to form the desired product, but it can also dimerize or react with other nucleophiles, leading to a mixture of products and reduced yield of the target amide.

Troubleshooting Protocol:

  • Choice of Base:

    • Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles or to promote elimination compared to less hindered amines like triethylamine.

    • Avoid strong bases like hydroxides or alkoxides if possible, as they can strongly favor the elimination pathway.[10]

  • Reaction Temperature:

    • Maintain a low reaction temperature (e.g., -10 °C to 0 °C). Lower temperatures generally disfavor the elimination pathway relative to the desired acylation.

  • Inverse Addition:

    • Consider adding the base slowly to a solution of the 3-methylpiperidine and 2-bromobutanoyl chloride. This keeps the base concentration low at any given time, minimizing the rate of elimination.

Side Reaction Pathway: Ketene Formation

cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products/Intermediates R1 2-Bromobutanoyl Chloride P1 Desired Acylation R1->P1 P2 Elimination (Side Reaction) R1->P2 R2 Base (e.g., TEA) R2->P2 promotes Prod1 1-(2-Bromobutanoyl)-3-methylpiperidine P1->Prod1 yields Int1 Ethylketene P2->Int1 forms Int1->Prod1 reacts with amine Prod2 Byproducts (e.g., dimers) Int1->Prod2 can also form

Sources

Optimization

Technical Support Center: Purification of 1-(2-Bromobutanoyl)-3-methylpiperidine

Welcome to the technical support center for the purification of 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of isolating this key chemical intermediate. Our focus is on explaining the "why" behind each step, ensuring a robust and reproducible purification process.

Introduction: The Challenge of Purifying α-Bromo Amides

1-(2-Bromobutanoyl)-3-methylpiperidine is an α-bromo amide, a class of compounds that are valuable synthetic intermediates but can present unique purification challenges.[1][2] The presence of a reactive C-Br bond, a basic piperidine nitrogen, and multiple stereocenters necessitates carefully designed purification strategies to remove unreacted starting materials, byproducts, and diastereomers without degrading the target molecule. This guide provides solutions to common issues encountered during the workup and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most probable impurities in my crude reaction mixture after synthesizing 1-(2-Bromobutanoyl)-3-methylpiperidine?

A1: The impurity profile of your crude product is highly dependent on the reaction conditions, but typically includes a combination of starting materials and side-products.

  • Unreacted Starting Materials: The most common impurities are residual 3-methylpiperidine and the acylating agent (e.g., 2-bromobutanoyl bromide or a related activated carboxylic acid). 3-methylpiperidine is a basic, relatively polar amine, while the acylating agent is often highly reactive and may hydrolyze.

  • Hydrolysis Products: If the acylating agent is an acyl halide, it can react with trace water to form 2-bromobutanoic acid.

  • Diastereomers: The reaction involves two chiral centers: one on the 3-methylpiperidine ring and a new one created at the α-carbon of the butanoyl group. If racemic starting materials are used, the product will be a mixture of diastereomers. These are not technically impurities if the desired product is the mixture, but they can complicate analysis and may require separation for specific applications.

  • Over-acylation or Side-Products: Depending on the specific synthetic route, other minor byproducts may form.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical ClassTypical Removal StrategyRationale
3-MethylpiperidineSecondary Amine (Basic)Acidic aqueous wash (e.g., dilute HCl)The basic amine is protonated to form a water-soluble salt, which partitions into the aqueous phase.[3]
2-Bromobutanoic AcidCarboxylic Acid (Acidic)Basic aqueous wash (e.g., dilute NaHCO₃)The acidic carboxylic acid is deprotonated to form a water-soluble salt, partitioning into the aqueous phase.
Unreacted Acyl HalideAcyl Halide (Reactive)Quenching with water or a mild baseThe reactive acyl halide is hydrolyzed to the corresponding carboxylic acid, which can then be removed by a basic wash.
Diastereomersα-Bromo AmidePreparative Chromatography (HPLC or Flash)Diastereomers have slightly different physical properties, allowing for separation by chromatography.[1]
Q2: My crude product is contaminated with residual 3-methylpiperidine. How can I efficiently remove it?

A2: The most effective method for removing basic amine impurities like 3-methylpiperidine is through a liquid-liquid extraction with a dilute acidic solution.[3] The neutral amide product will remain in the organic layer, while the basic amine is protonated and extracted into the aqueous layer as a salt.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A typical wash involves adding an equal volume of the acidic solution, shaking gently, and allowing the layers to separate.

  • Layer Separation: Drain the lower aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Separate sep_funnel->shake acid_wash Add 1M HCl acid_wash->sep_funnel aq_layer Aqueous Layer (Contains Protonated 3-Methylpiperidine Salt) shake->aq_layer Discard org_layer Organic Layer (Contains Product) shake->org_layer final_product Purified Product org_layer->final_product Wash, Dry, Concentrate

Caption: Workflow for removing basic impurities via acidic wash.

Q3: My compound is an oil and attempts at crystallization have failed. What is the best alternative?

A3: For non-crystalline compounds or complex mixtures, flash column chromatography is the preferred method of purification.[4] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Since your target compound is moderately polar, a hexane/ethyl acetate eluent system is a good starting point.

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product a Retention Factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or dry-packed. Equilibrate the column by passing several column volumes of the initial eluent mixture through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the proportion of the polar solvent) to separate the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, avoid excessive heat , as α-bromo amides can be thermally sensitive.[1]

Q4: I am seeing significant peak tailing during silica gel chromatography. How can I resolve this?

A4: Peak tailing for amine-containing compounds on silica gel is a common problem.[3] It occurs because the slightly acidic nature of the silica surface (silanol groups, Si-OH) can have strong ionic interactions with the basic piperidine nitrogen. This leads to a slow and uneven elution from the stationary phase.

Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% by volume. The triethylamine will preferentially interact with the acidic sites on the silica gel, masking them from your compound and allowing it to elute in a much sharper band.

Q5: How can I reliably assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm both the identity and purity of 1-(2-Bromobutanoyl)-3-methylpiperidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The purity can be estimated by comparing the integration of the product peaks to those of any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds.[5][6] It provides a retention time and a mass spectrum, which helps in identifying the main component and any volatile impurities. The relative peak area can give a good estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity assessment.[7][8] A reversed-phase C18 column is often suitable. For separating diastereomers, a chiral HPLC method may be required.

  • Elemental Analysis: For a definitive confirmation of elemental composition (C, H, N, Br), which is a strong indicator of high purity, elemental analysis can be performed.

Table 2: Comparison of Purity Analysis Techniques

TechniqueInformation ProvidedSensitivityPrimary Use Case
NMR Structural confirmation, purity estimationModerateIdentity confirmation, detection of major impurities.[6]
GC-MS Purity (peak area %), molecular weightHighAnalysis of volatile impurities, identity confirmation.[5]
HPLC Purity (peak area %), quantificationVery HighHigh-accuracy purity determination, separation of non-volatile impurities and diastereomers.[9]
Elemental Analysis Elemental compositionN/AConfirmation of absolute purity for a new compound.
Q6: Are there any stability concerns with 1-(2-Bromobutanoyl)-3-methylpiperidine during workup or storage?

A6: Yes, α-haloamides are reactive molecules and care should be taken.[1][10]

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles. Avoid strong bases, and be mindful that residual 3-methylpiperidine in your crude product could potentially react further.

  • Elimination: Under basic conditions, dehydrobromination can occur.

  • Thermal Stability: As mentioned, avoid high temperatures during solvent evaporation to prevent decomposition.

  • Storage: For long-term storage, it is advisable to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

start Start: Crude Reaction Mixture assess_purity Assess Purity (e.g., TLC, NMR) start->assess_purity is_pure Is Product Sufficiently Pure? assess_purity->is_pure end End: Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No extraction Liquid-Liquid Extraction select_method->extraction Ionic/Polar Impurities chromatography Flash Column Chromatography select_method->chromatography Non-polar/ Similar Polarity Impurities recrystallization Recrystallization (If solid) select_method->recrystallization Crystalline Product extraction->assess_purity chromatography->assess_purity recrystallization->assess_purity

Caption: General decision workflow for purification.

References

  • Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494–12540. Retrieved from [Link]

  • Stache, E. E., Rovis, T., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(6), 1539–1546. Retrieved from [Link]

  • Wojtowicz, E., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Retrieved from [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. Retrieved from [Link]

  • Cahard, D., & Duhamel, P. (2001). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 3(16), 2483–2486. Retrieved from [Link]

  • Liu, H., et al. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 1373-1376. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-(2-bromobenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 81(14), 5894–5903. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. Retrieved from [Link]

  • University of Toronto. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Denmark, S. E., & Chi, S. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 86(22), 15993–16003. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Lirias, R. (n.d.). The application of accelerated solvent extraction for the determination of piperine and piperidine in spices. Retrieved from [Link]

  • Van der Eycken, E., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2883. Retrieved from [Link]

  • Farrell, N. P., et al. (1998). Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Inorganica Chimica Acta, 274(1), 17-23. Retrieved from [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • Biotage. (2016). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved from [Link]

  • NileRed. (2023, October 15). Piperine Extraction from Black Pepper [Video]. YouTube. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Domańska, U., et al. (2014). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. Fluid Phase Equilibria, 375, 269-279. Retrieved from [Link]_

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5158. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Methyl-1,2-butadiene: GC-MS vs. Alternative Methods.
  • PubChem. (n.d.). Butanoyl bromide, 3-methyl-. Retrieved from [Link]

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Retrieved from [Link]

  • NileRed. (2017, May 6). Extracting the spicy chemical in black pepper [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methylbutane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Acylation of 3-Methylpiperidine

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of 3-methylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of 3-methylpiperidine. The steric hindrance presented by the methyl group at the 3-position can significantly impede the reaction, leading to frustratingly low yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low yields in the acylation of 3-methylpiperidine are often multifactorial. The following section is structured to help you diagnose and resolve common issues by understanding the underlying chemical principles.

Question: My acylation of 3-methylpiperidine is resulting in a low yield or no product. What are the most likely causes and how can I address them?

Answer: Low yields in this reaction primarily stem from the steric hindrance imparted by the 3-methyl group, which slows down the nucleophilic attack of the amine on the acylating agent. Here’s a systematic approach to troubleshooting:

1. Assess Your Acylating Agent:

  • The Reactivity Trade-off: The two most common acylating agents are acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).

    • Acetyl Chloride: This is the more reactive of the two.[1] Its high electrophilicity can be advantageous in overcoming the steric hindrance of 3-methylpiperidine. However, it reacts vigorously and produces corrosive hydrogen chloride (HCl) gas, which can protonate the starting amine, rendering it non-nucleophilic.[2]

    • Acetic Anhydride: While less reactive, it is easier to handle and its byproduct, acetic acid, is less aggressive than HCl.[1] For a hindered amine, this lower reactivity might be the primary reason for a low yield.

  • Troubleshooting Steps:

    • If you are using acetic anhydride with low success, consider switching to acetyl chloride for its higher reactivity.

    • Conversely, if using acetyl chloride leads to a complex mixture of byproducts or a significant amount of unreacted starting material (due to protonation), a less reactive agent or modified conditions may be necessary.

2. Optimize Your Reaction Conditions:

  • Base Selection is Critical: A base is typically required to neutralize the acidic byproduct (HCl or acetic acid).

    • Tertiary Amines (e.g., Triethylamine, DIPEA): These are common choices as they are non-nucleophilic and act as acid scavengers. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure the 3-methylpiperidine remains deprotonated and nucleophilic.

    • Pyridine: Can be used as both a base and a solvent. It is less basic than triethylamine but can also act as a nucleophilic catalyst.

    • Schotten-Baumann Conditions: This method utilizes a two-phase system with an aqueous base (like NaOH) and an organic solvent.[3] This can be very effective as the acid byproduct is immediately neutralized in the aqueous phase.

  • Solvent Effects: The choice of solvent can influence reaction rates and solubility of reagents.

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for their inertness.[4]

    • Ensure your starting materials are fully dissolved to avoid rate limitations.[5]

  • Temperature Control:

    • Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exotherm, especially with reactive acylating agents like acetyl chloride.[4]

    • For sluggish reactions, gradually warming to room temperature or even gentle heating (e.g., 40-50 °C) can increase the reaction rate and improve yield. However, be mindful that higher temperatures can also promote side reactions.[4]

3. The Power of Catalysis:

  • 4-(Dimethylamino)pyridine (DMAP): Even in small, catalytic amounts (1-10 mol%), DMAP can dramatically accelerate acylation reactions, particularly with less reactive agents like acetic anhydride.[6]

    • Mechanism of Action: DMAP is a hypernucleophilic catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the starting anhydride or acid chloride. This intermediate is then readily attacked by the hindered 3-methylpiperidine.

  • 1-Methylimidazole (1-MI): This is another effective nucleophilic catalyst that functions similarly to DMAP and has been shown to be efficient for the acylation of sterically hindered alcohols.[6]

4. Mitigating Side Reactions:

  • Hydrolysis of the Acylating Agent: Both acetyl chloride and acetic anhydride can be hydrolyzed by water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • N-Oxide Formation: While less common under these conditions, the formation of piperidine N-oxides is a potential side reaction.[4]

  • Diacylation: This is not a concern for a secondary amine like 3-methylpiperidine as there is only one site for acylation.

A logical workflow for troubleshooting these issues is presented below:

troubleshooting_workflow start Low Yield in Acylation of 3-Methylpiperidine check_reagent Step 1: Evaluate Acylating Agent (Acetyl Chloride vs. Acetic Anhydride) start->check_reagent more_reactive Switch to Acetyl Chloride (more reactive) check_reagent->more_reactive If using anhydride less_reactive Consider Acetic Anhydride with a catalyst check_reagent->less_reactive If using acid chloride and getting byproducts check_conditions Step 2: Optimize Reaction Conditions (Base, Solvent, Temperature) more_reactive->check_conditions less_reactive->check_conditions add_catalyst Step 3: Introduce a Nucleophilic Catalyst (e.g., DMAP, 1-MI) check_conditions->add_catalyst If still low yield analyze_side_products Step 4: Analyze for Side Products (e.g., by LC-MS) add_catalyst->analyze_side_products purification Step 5: Optimize Purification analyze_side_products->purification

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Is acetyl chloride or acetic anhydride better for acylating 3-methylpiperidine?

A1: There is a trade-off. Acetyl chloride is more reactive and can be more effective at overcoming the steric hindrance of the 3-methyl group, potentially leading to faster reactions and higher yields.[1] However, it produces HCl, which can deactivate the amine. Acetic anhydride is less reactive but easier to handle, and its byproduct (acetic acid) is less problematic.[1] For a sterically hindered substrate like 3-methylpiperidine, starting with acetyl chloride under carefully controlled conditions is often a good strategy. If that fails or gives side products, using acetic anhydride with a DMAP catalyst is an excellent alternative.

Q2: How much base should I use?

A2: It is crucial to use at least a stoichiometric amount of base to neutralize the acid byproduct. A common practice is to use a slight excess, typically 1.5 to 2.0 equivalents of a tertiary amine base like triethylamine. This ensures that the 3-methylpiperidine remains deprotonated and available for nucleophilic attack.

Q3: My reaction is very slow. Can I just increase the temperature?

A3: Increasing the temperature will generally increase the reaction rate. For sluggish acylations, heating to 40-50 °C can be beneficial.[4] However, higher temperatures can also lead to degradation of the starting materials or products, or promote the formation of side products. It is recommended to first try other optimization strategies, such as using a more reactive acylating agent or adding a catalyst like DMAP, before resorting to significantly elevated temperatures.

Q4: What is the role of DMAP and do I need it?

A4: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating species. This intermediate can more effectively acylate the sterically hindered 3-methylpiperidine. While not always strictly necessary, adding a catalytic amount of DMAP (1-10 mol%) is highly recommended, especially when using acetic anhydride, as it can dramatically improve the reaction rate and yield.

Q5: I'm performing the reaction under Schotten-Baumann conditions and my yield is still low. What could be wrong?

A5: While Schotten-Baumann conditions are effective at neutralizing the acid byproduct, low yields can still occur.[3] Potential issues include:

  • Poor stirring: In a biphasic system, vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, facilitating the reaction.

  • Hydrolysis of the acylating agent: If the acylating agent is added too quickly or the stirring is inefficient, it may be hydrolyzed by the aqueous base before it can react with the amine.

  • Incorrect pH: The pH of the aqueous layer should be sufficiently basic (pH > 10) to effectively neutralize the acid and keep the amine deprotonated.

Data Presentation: Qualitative Comparison of Acylation Strategies

While exact yields are highly substrate and condition-dependent, the following table provides a qualitative comparison of different approaches to the acylation of 3-methylpiperidine to guide your experimental design.

StrategyAcylating AgentBase/ConditionsCatalystProsCons
Standard Conditions Acetic AnhydrideTriethylamine/DCMNoneMilder reaction, easier to handle.Often too slow for hindered amines, leading to low yields.
High Reactivity Acetyl ChlorideTriethylamine/DCMNoneHighly reactive, can overcome steric hindrance.Produces corrosive HCl, can protonate amine, vigorous reaction.
Catalytic Approach Acetic AnhydrideTriethylamine/DCMDMAP (cat.)Excellent for hindered amines, good yields, milder than acetyl chloride.DMAP is toxic and must be handled with care.
Schotten-Baumann Acetyl ChlorideAq. NaOH / DCMNoneEfficient acid scavenging, often high yields.Biphasic reaction requires vigorous stirring, potential for hydrolysis of acylating agent.

Experimental Protocols

The following are detailed, step-by-step protocols for the acylation of 3-methylpiperidine. Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation using Acetyl Chloride and Triethylamine

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-methylpiperidine (1.0 equiv.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.5 equiv.) to the solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Acylation using Acetic Anhydride

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-methylpiperidine (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous DCM (to ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

The general mechanism for DMAP-catalyzed acylation is depicted below:

dmap_mechanism cluster_activation Catalyst Activation cluster_acylation Acyl Transfer DMAP DMAP Intermediate N-Acetylpyridinium Ion (Highly Reactive) Ac2O Acetic Anhydride Ac2O->Intermediate + DMAP Product N-Acetyl-3-methylpiperidine Intermediate->Product + 3-Methylpiperidine - DMAP Amine 3-Methylpiperidine

Caption: Mechanism of DMAP-catalyzed acylation.

References

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

  • University of Calgary. (n.d.). Chapter 21: Carboxylic Acid Derivatives. [Link]

  • College of Pharmacy, Thi-Qar University. (n.d.). ACETYLATION. [Link]

Sources

Optimization

Stability issues of the alpha-bromo group in "1-(2-Bromobutanoyl)-3-methylpiperidine"

Welcome to the technical support center for 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this valuable α-bromo amide intermediate. As a molecule possessing significant synthetic potential, understanding its reactivity is paramount to ensuring experimental success and data integrity. This document provides in-depth troubleshooting, validated protocols, and the causal reasoning behind our recommendations.

Section 1: Understanding the Instability - Core Chemical Principles

1-(2-Bromobutanoyl)-3-methylpiperidine belongs to the class of α-halocarbonyl compounds. The chemical architecture of these molecules features two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This dual reactivity makes the α-bromo group a versatile synthetic handle but also the primary source of instability. The bromine atom is an excellent leaving group, rendering the α-carbon highly susceptible to nucleophilic attack and elimination reactions.[2][3]

The principal degradation pathways you may encounter are:

  • Nucleophilic Substitution (Sₙ2): The most common degradation route. Trace nucleophiles such as water, alcohols (from solvents), or amines can attack the α-carbon, displacing the bromide ion. This leads to the formation of α-hydroxy, α-alkoxy, or α-amino derivatives, respectively.[4]

  • Hydrolysis: A specific and frequent form of nucleophilic substitution where water acts as the nucleophile, resulting in the formation of 1-(2-hydroxybutanoyl)-3-methylpiperidine. While hydrolysis of the amide bond itself requires more aggressive conditions (e.g., strong acid/base and heat), the α-bromo substituent is significantly more labile.[5]

  • Base-Mediated Elimination (E2): In the presence of a base (even weak bases like residual amines or pyridine), dehydrobromination can occur. This reaction eliminates HBr to form the corresponding α,β-unsaturated amide, 1-(but-2-enoyl)-3-methylpiperidine.[6][7]

These pathways are influenced by solvent choice, pH, temperature, and the presence of impurities. The following diagram illustrates these critical degradation routes.

G cluster_main 1-(2-Bromobutanoyl)-3-methylpiperidine cluster_products Primary Degradation Products Parent 1-(2-Bromobutanoyl)-3-methylpiperidine (Parent Compound) Hydrolysis 1-(2-Hydroxybutanoyl)-3-methylpiperidine (Hydrolysis Product) Parent->Hydrolysis H₂O (Trace Moisture) [Sₙ2 Pathway] Elimination 1-(But-2-enoyl)-3-methylpiperidine (Elimination Product) Parent->Elimination Base (e.g., Et₃N, Pyridine) [E2 Pathway] Substitution 1-(2-Nu-butanoyl)-3-methylpiperidine (Substitution Product) Parent->Substitution Nucleophile (Nu⁻) (e.g., ROH, RNH₂) [Sₙ2 Pathway]

Caption: Primary degradation pathways for 1-(2-Bromobutanoyl)-3-methylpiperidine.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of 1-(2-Bromobutanoyl)-3-methylpiperidine in a direct question-and-answer format.

Q1: My sample's purity is decreasing over time according to HPLC analysis, even when stored in a freezer. What is the likely cause?

A1: This is a classic sign of slow degradation caused by trace impurities. The most common culprit is residual moisture in the solvent or adsorbed on the surface of the storage vial. Even at low temperatures, hydrolysis can occur over extended periods. Another possibility is the presence of trace nucleophilic impurities in your solvent.

  • Causality: The C-Br bond at the alpha position is inherently reactive. Protic molecules like water, even in minute quantities, can act as nucleophiles, leading to a slow but steady conversion to the α-hydroxy derivative.

  • Troubleshooting Action:

    • Ensure the compound is stored as a dry, solid powder if possible.

    • If in solution, use only high-purity, anhydrous aprotic solvents (e.g., dichloromethane, THF, acetonitrile) from a freshly opened bottle or one stored under an inert atmosphere (N₂ or Ar).

    • Store vials with a PTFE-lined cap to ensure an airtight seal. Consider storing under an inert gas atmosphere.

Q2: I'm observing a new peak in my LC-MS analysis with a mass that is 18 amu higher than my parent compound, and it lacks the characteristic bromine isotope pattern. What is this impurity?

A2: A mass increase of 18 amu (more precisely, a change of -Br +OH, which is -79.9 + 17.0 = -62.9 Da, but often appears as M-Br+OH) and the loss of the Br isotope signature (two peaks of nearly equal intensity separated by 2 Da) strongly indicates hydrolysis. You are likely observing the formation of 1-(2-hydroxybutanoyl)-3-methylpiperidine .

  • Causality: Water has displaced the bromide ion via a nucleophilic substitution reaction.[8]

  • Troubleshooting Action:

    • Review your experimental procedure for any steps involving water (e.g., aqueous workups, use of non-anhydrous solvents).

    • If an aqueous workup is necessary, minimize the contact time, keep the solution cold, and immediately extract into a non-polar, aprotic solvent.

    • Thoroughly dry your organic extracts (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.

Q3: During a reaction workup involving a mild organic base (like triethylamine or pyridine), I see significant loss of my starting material and the formation of a major side product with a mass corresponding to the loss of HBr (M-81). What is this side reaction?

A3: You are observing base-mediated elimination (dehydrobromination).[6] The base is abstracting the proton on the α-carbon, leading to the elimination of the bromide ion and the formation of a double bond. The resulting product is 1-(but-2-enoyl)-3-methylpiperidine , an α,β-unsaturated amide.

  • Causality: The protons on the carbon adjacent to the carbonyl group are acidic. In the presence of a base, an E2 elimination pathway becomes favorable, which is often faster than nucleophilic substitution, especially with sterically hindered bases.[6]

  • Troubleshooting Action:

    • Avoid using basic conditions if the α-bromo group needs to be preserved.

    • If a base is required for a subsequent step, consider using a non-nucleophilic, sterically hindered base at low temperatures to minimize this side reaction.

    • Alternatively, protect the α-position if the chemistry allows, or choose a synthetic route that introduces the α-bromo group at a later stage.

Q4: What are the definitive optimal conditions for storing this compound to maximize its shelf-life?

A4: To ensure maximum stability, the compound must be protected from nucleophiles, light, and heat.

  • Recommended Storage Protocol:

    • Form: Store as a solid, crystalline material whenever possible.

    • Temperature: Store at -20°C or lower.

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

    • Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.

    • Solvent: If storing in solution is unavoidable, use a high-purity, anhydrous, aprotic solvent such as Toluene or THF. Prepare only the amount of solution needed for immediate use.

Q5: Which solvents are recommended for handling and reactions, and which should be absolutely avoided?

A5: Solvent choice is critical for preventing degradation.

Recommended Solvents (Aprotic, Non-Nucleophilic)Solvents to Use with Caution (Weakly Nucleophilic)Solvents to Avoid (Protic / Nucleophilic)
Dichloromethane (DCM)Acetonitrile (MeCN)Water (H₂O)
Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Methanol (MeOH), Ethanol (EtOH)
TolueneDimethyl Sulfoxide (DMSO)Isopropanol (IPA)
Diethyl Ether (Et₂O)Any primary or secondary amine solvents
  • Causality: Aprotic, non-nucleophilic solvents do not have acidic protons or lone pairs that can readily participate in substitution or elimination reactions. Protic solvents like water and alcohols are nucleophilic and will directly react with the compound to cause solvolysis.

Section 3: Recommended Protocols & Methodologies

Adherence to validated protocols is essential for obtaining reproducible results.

Protocol 1: Performing a Forced Degradation Study

A forced degradation or stress testing study is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile. An ideal study aims for 5-20% degradation.[10]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 1-(2-Bromobutanoyl)-3-methylpiperidine in acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.01 M NaOH.

    • Incubate at room temperature for 1, 4, and 8 hours. (Note: Base degradation is often much faster).

    • At each time point, withdraw an aliquot, neutralize with 0.01 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a vial at 80°C for 48 hours.

    • Dissolve a portion in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution (1 mg/mL in MeCN) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC against a dark control sample.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating the parent compound from all potential process impurities and degradation products.

Instrumentation:

  • UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (Q-TOF or Triple Quadrupole) for peak identification.

Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI+ mode, scanning a relevant mass range (e.g., m/z 100-500). Monitor for the parent ion and expected degradants.

Validation: This method must be validated by demonstrating specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness according to ICH guidelines.

Section 4: Data Interpretation & Workflow

Interpreting analytical data correctly is key to identifying the source of instability.

Table of Common Degradants
Degradation Product NameStructure / ModificationΔ Mass from Parent (Da)Isotopic SignatureLikely Cause
Parent Compound 1-(2-Bromobutanoyl)-3-methylpiperidine079Br/81Br present-
Hydrolysis Product 1-(2-Hydroxybutanoyl)-3-methylpiperidine-62.9 (loss of Br, gain of OH)Bromine absentAcidic/Basic/Neutral Hydrolysis
Elimination Product 1-(But-2-enoyl)-3-methylpiperidine-80.9 (loss of HBr)Bromine absentBase-mediated elimination
Methoxy Substitution 1-(2-Methoxybutanoyl)-3-methylpiperidine-48.9 (loss of Br, gain of OMe)Bromine absentReaction with Methanol solvent
Impurity Identification Workflow

When an unknown peak appears in your chromatogram, a systematic approach is required for identification.

G Start Unknown Peak Detected in HPLC Chromatogram CheckMS Analyze LC-MS Data for the Unknown Peak Start->CheckMS MassInfo Determine Molecular Weight and Isotopic Pattern CheckMS->MassInfo Decision_Br Does it show Br isotope pattern? MassInfo->Decision_Br Decision_Mass Compare MW to Parent (Δ Mass) Decision_Br->Decision_Mass No Confirm Confirm Structure (Isolation & NMR if necessary) Decision_Br->Confirm Yes (Likely a Br-containing isomer or process impurity) Hypothesize Hypothesize Structure (e.g., Hydrolysis, Elimination) Decision_Mass->Hypothesize MSMS Perform MS/MS Fragmentation Analysis Hypothesize->MSMS Compare Compare Fragmentation with Parent Compound MSMS->Compare Compare->Confirm

Caption: Workflow for the systematic identification of an unknown degradation product.

Conclusion

The stability of the α-bromo group in 1-(2-Bromobutanoyl)-3-methylpiperidine is a critical parameter that demands careful management. By understanding the fundamental chemical pathways of degradation—namely nucleophilic substitution and base-mediated elimination—researchers can implement effective mitigation strategies. The use of anhydrous, aprotic solvents, stringent control of pH, and proper low-temperature storage under an inert atmosphere are paramount. The protocols and troubleshooting guides provided herein serve as a robust framework for ensuring the integrity of your material, leading to more reliable and reproducible scientific outcomes.

References

  • This reference list is a placeholder and would be populated with the specific URLs from the grounding tool in a real applic
  • D'Angeli, F., et al. (Year). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. [Link][4]

  • Maulide, N., et al. (Year). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link][11]

  • Khan Academy. (Year). Alpha-substitution of carboxylic acids. Khan Academy. [Link][12]

  • Ashenhurst, J. (Year). Reactions and Mechanisms. Master Organic Chemistry. [Link][13]

  • De Kimpe, N., et al. (2020). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link][1]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link][6]

  • Fiveable. (Year). Alpha-Brominated Amide Definition. Fiveable. [Link][2]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link][3]

  • Asian Journal of Research in Chemistry. (Year). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link][14]

  • YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. [Link][8]

  • Chemistry LibreTexts. (2024). Chemistry of Amides. Chemistry LibreTexts. [Link][5]

  • YouTube. (2020). Elimination of Alpha Bromides. YouTube. [Link][7]

  • Baig, R. B. N., & Varma, R. S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][9]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link][10]

Sources

Troubleshooting

Optimizing reaction conditions for "1-(2-Bromobutanoyl)-3-methylpiperidine" synthesis

Welcome to the technical support center for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific acylation reaction. The following question-and-answer format addresses common challenges encountered during this synthesis, offering expert insights and actionable protocols to enhance reaction efficiency, product purity, and overall success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine. What is the recommended synthetic approach and what are the key mechanistic considerations?

A1: The most robust and widely applicable method for synthesizing 1-(2-Bromobutanoyl)-3-methylpiperidine is the acylation of 3-methylpiperidine with 2-bromobutanoyl bromide. This reaction typically proceeds via a nucleophilic addition-elimination mechanism.[1] The reaction is often carried out under Schotten-Baumann conditions , which involve a two-phase system composed of an organic solvent and an aqueous base.[2][3]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromobutanoyl bromide. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as a good leaving group.

  • Acid Neutralization: The reaction produces hydrogen bromide (HBr) as a byproduct. A base is crucial to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Work-up 3-Methylpiperidine 3-Methylpiperidine Acylation Nucleophilic Addition-Elimination 3-Methylpiperidine->Acylation 2-Bromobutanoyl_bromide 2-Bromobutanoyl_bromide 2-Bromobutanoyl_bromide->Acylation Solvent Aprotic Solvent (e.g., DCM, Diethyl Ether) Solvent->Acylation Base Aqueous Base (e.g., NaOH) or Organic Base (e.g., TEA) Base->Acylation Temperature 0 °C to Room Temp. Temperature->Acylation Crude_Product Crude Product Mixture Acylation->Crude_Product Workup Aqueous Work-up (Wash with acid & base) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(2-Bromobutanoyl)- 3-methylpiperidine Purification->Final_Product

Caption: General workflow for the synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I improve it?

A2: Low yields in this acylation are a common issue and can typically be traced back to a few key factors. Here is a troubleshooting guide to address this problem:

Potential Cause Explanation Recommended Solution
1. Hydrolysis of 2-Bromobutanoyl Bromide 2-Bromobutanoyl bromide is highly reactive and will readily hydrolyze upon contact with water to form the unreactive 2-bromobutanoic acid.[4] This is a primary cause of low yield.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle the acyl bromide under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient or Ineffective Base The reaction generates HBr. If this is not neutralized, it will form a salt with 3-methylpiperidine, removing it from the reaction.Use at least one equivalent of a base. For Schotten-Baumann conditions, a 10% aqueous solution of NaOH or K₂CO₃ is effective.[5] For fully anhydrous conditions, use 1.1-1.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
3. Suboptimal Reagent Addition and Temperature The reaction is exothermic. Adding the acyl bromide too quickly can lead to a temperature spike, promoting side reactions.Dissolve the 3-methylpiperidine and base (if using an organic base) in the solvent and cool the mixture to 0 °C in an ice bath. Add a solution of 2-bromobutanoyl bromide dropwise over 15-30 minutes to maintain temperature control.
4. Steric Hindrance Both reactants have some steric bulk (the 3-methyl group on the piperidine and the ethyl group at the alpha position of the acyl bromide). This can slow down the reaction.After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours (2-12 h) to ensure it goes to completion. Monitor the reaction by TLC (see Q4).
Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize their formation?

A3: The formation of impurities is a common challenge. Understanding their origin is key to prevention and purification.

Common Impurities and Their Prevention:

  • 2-Bromobutanoic Acid:

    • Source: Hydrolysis of the acyl bromide.

    • Prevention: Follow rigorous anhydrous techniques as described in A2.

    • Removal: During work-up, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Unreacted 3-Methylpiperidine:

    • Source: Incomplete reaction or insufficient acyl bromide.

    • Prevention: Use a slight excess (1.05-1.1 equivalents) of the 2-bromobutanoyl bromide.

    • Removal: During work-up, wash the organic layer with a dilute aqueous acid like 1M hydrochloric acid (HCl). The amine will be protonated to its ammonium salt and partition into the aqueous layer.

  • Elimination Product (But-2-enoyl Piperidine):

    • Source: The presence of a strong base and elevated temperatures can potentially lead to the elimination of HBr from the alpha-bromo amide product. While amides are generally stable, this is a possibility to consider.[3]

    • Prevention: Use a mild base (e.g., NaHCO₃ or TEA) instead of a strong base like NaOH if this side product is observed. Maintain low reaction temperatures.

The following decision tree can guide your troubleshooting process for impurity issues:

Troubleshooting_Impurities start Impurity Detected by TLC/NMR q1 Is there a spot corresponding to 2-bromobutanoic acid? start->q1 sol1 Cause: Hydrolysis of acyl bromide. Action: Improve anhydrous technique. Wash with NaHCO₃ solution. q1->sol1 Yes q2 Is there a spot corresponding to 3-methylpiperidine? q1->q2 No sol1->q2 sol2 Cause: Incomplete reaction. Action: Use slight excess of acyl bromide. Wash with dilute HCl solution. q2->sol2 Yes q3 Is an unexpected, less polar spot observed (potential elimination)? q2->q3 No sol2->q3 sol3 Cause: Elimination of HBr. Action: Use a milder base (TEA). Maintain low temperature. q3->sol3 Yes end Proceed to Purification q3->end No sol3->end

Caption: Troubleshooting decision tree for identifying and mitigating common impurities.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

TLC Monitoring Protocol:

  • Prepare your TLC plate: Spot three lanes on a silica gel plate:

    • Lane 1 (SM): A solution of your starting material, 3-methylpiperidine.

    • Lane 2 (Co): A co-spot containing both the starting material and the reaction mixture.

    • Lane 3 (Rxn): An aliquot from your reaction mixture.

  • Choose a Solvent System: A good starting point for this system is a mixture of a non-polar and a polar solvent.

    • Recommended: Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

    • For more polar systems, Dichloromethane:Methanol (e.g., 95:5 v/v) can be effective.[6]

  • Visualization:

    • Unreacted Amine (3-Methylpiperidine): This spot will likely not be UV active. It can be visualized using a potassium permanganate (KMnO₄) stain (will appear as a yellow spot on a purple background) or a ninhydrin stain (may require heating).[7]

    • Product (N-Acylpiperidine): The amide product may also not be strongly UV active. It will also be visible with a potassium permanganate stain, but should have a different Rf value than the starting amine.

  • Interpretation: The reaction is complete when the spot corresponding to the 3-methylpiperidine in the "Rxn" lane has completely disappeared. The appearance of a new spot (the product) that is typically less polar (higher Rf) than the starting amine is expected.

Q5: What is a reliable experimental protocol for this synthesis and the subsequent work-up?

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled amine solution.

  • Acyl Bromide Addition: Dissolve 2-bromobutanoyl bromide (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine and triethylamine hydrochloride).

      • Saturated NaHCO₃ solution (to remove any 2-bromobutanoic acid and residual HCl).

      • Brine (to aid in drying).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Q6: How can I confirm the identity and purity of my final product, 1-(2-Bromobutanoyl)-3-methylpiperidine?

A6: The structure and purity of the final product should be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR:

    • You should observe complex multiplets for the piperidine ring protons. Due to hindered rotation around the amide C-N bond, it is common to see broadened signals or even two sets of signals for the protons near the nitrogen (rotamers).[8]

    • A doublet of doublets or a triplet around 4.0-4.5 ppm for the proton at the 2-position of the butanoyl chain (the -CH(Br)- group).

    • Multiplets for the ethyl group of the butanoyl chain.

    • A doublet for the methyl group on the piperidine ring.

  • ¹³C NMR:

    • A carbonyl signal (C=O) in the range of 165-175 ppm.

    • Signals for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will be in the 40-55 ppm range.[9]

    • A signal for the carbon bearing the bromine (-CH(Br)-) around 40-50 ppm.

    • Signals for the remaining alkyl carbons.

  • Mass Spectrometry (MS):

    • Look for the molecular ion peak (M⁺). Since bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, you should observe two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

By comparing the obtained spectra with these expected features and ensuring the absence of signals corresponding to starting materials or impurities, you can confidently confirm the identity and purity of your synthesized 1-(2-Bromobutanoyl)-3-methylpiperidine.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. (2020). National Institutes of Health. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (2019). National Institutes of Health. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2014). National Institutes of Health. Retrieved from [Link]

  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). PubMed. Retrieved from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(10), 941-948. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting the ¹H NMR Spectrum of 1-(2-Bromobutanoyl)-3-methylpiperidine

Welcome to the technical support center for navigating the complexities of the ¹H NMR spectrum of "1-(2-Bromobutanoyl)-3-methylpiperidine." This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the ¹H NMR spectrum of "1-(2-Bromobutanoyl)-3-methylpiperidine." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the spectral data of this molecule. Drawing from extensive field experience and established spectroscopic principles, this document provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and confident spectral analysis.

The inherent structural features of 1-(2-Bromobutanoyl)-3-methylpiperidine—namely, the presence of two chiral centers and a conformationally restricted amide bond—give rise to a ¹H NMR spectrum that is more complex than a cursory analysis might suggest. This guide will deconstruct these complexities, offering clear explanations and actionable protocols to resolve common interpretative hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than expected for 1-(2-Bromobutanoyl)-3-methylpiperidine?

This is the most common issue encountered with this and similar molecules. The primary reasons for the unexpected complexity are:

  • Presence of Diastereomers: The synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine involves the coupling of racemic or enantiomerically enriched 3-methylpiperidine with racemic 2-bromobutanoyl halide (or a related derivative). This results in the formation of a mixture of diastereomers (specifically, (R,R), (S,S), (R,S), and (S,R) stereoisomers). Diastereomers are chemically distinct and will have unique sets of peaks in the ¹H NMR spectrum.[1][2]

  • Amide Bond Rotamers: The C-N bond of the amide has a significant double bond character, which restricts free rotation.[3][4] This gives rise to two stable planar conformations, often referred to as E and Z rotamers. If the energy barrier to interconversion between these rotamers is high enough, you will observe a separate set of signals for each rotamer for each diastereomer present.[5][6]

The combination of diastereomers and amide bond rotamers can therefore lead to a spectrum with multiple, overlapping signals for what might appear to be a single proton environment.

Q2: The signals for the piperidine ring protons are broad and poorly resolved. What could be the cause?

Broadening of signals in the piperidine ring region is often due to:

  • Intermediate Rate of Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to coalescence and signal broadening.

  • Amide Rotamer Interconversion: Similarly, if the interconversion between the E and Z amide rotamers is at an intermediate rate at the temperature of your experiment, the corresponding signals will be broad.

  • Viscosity of the Sample: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader lines.

Q3: I see a number of small, unidentifiable peaks in my spectrum. How can I determine if they are impurities?

Distinguishing between minor diastereomers/rotamers and impurities is a critical step. Here's a systematic approach:

  • Check for Common Solvent and Grease Impurities: Consult established tables of NMR solvent impurities to identify peaks corresponding to residual solvents (e.g., ethyl acetate, hexane, dichloromethane) or grease.[7][8]

  • Analyze the Starting Materials: Run ¹H NMR spectra of your 3-methylpiperidine and 2-bromobutanoyl source to check for unreacted starting materials in your final product.

  • Look for Correlated Signals: Signals from a minor diastereomer or rotamer will have the same coupling patterns and relative integrations as the major species, just with different chemical shifts. Use 2D NMR techniques like COSY to identify spin systems belonging to these minor components.

  • Variable Temperature (VT) NMR: As discussed in the troubleshooting guide, VT-NMR can help distinguish between rotamers (which may coalesce at higher temperatures) and stable diastereomers or impurities (which will not).[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the spectral interpretation of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Issue 1: Overlapping and Indistinguishable Multiplets in the Piperidine Region (δ 1.0 - 4.5 ppm)

Causality: The complex signal pattern in this region is a direct consequence of the diastereomeric nature of the molecule and the presence of amide rotamers. Each proton on the piperidine ring can have a different chemical shift for each stereoisomer present.

Troubleshooting Protocol:

  • Optimize Spectral Resolution:

    • Action: Ensure your sample is not too concentrated. Dilute if necessary.

    • Rationale: High concentrations increase viscosity and can lead to line broadening, exacerbating signal overlap.

  • Perform 2D NMR Experiments:

    • Action: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum.

    • Rationale: COSY will reveal which protons are coupled to each other. This allows you to trace the connectivity of the piperidine ring protons for each diastereomer, helping to deconvolute the overlapping signals.

    • Action: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

    • Rationale: HSQC correlates protons with their directly attached carbons. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[9]

  • Variable Temperature (VT) NMR:

    • Action: Acquire ¹H NMR spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Rationale: Increasing the temperature will increase the rate of rotation around the amide bond. If distinct sets of signals are due to rotamers, you will observe them broaden and eventually coalesce into a single, averaged set of signals.[6] Signals from different diastereomers will remain distinct.

Expected Chemical Shift Ranges for Piperidine Protons:

Proton PositionExpected Chemical Shift (ppm)Notes
H2 (axial & equatorial)3.0 - 4.5Highly deshielded due to the adjacent amide nitrogen. Expect complex splitting and potential for large chemical shift differences between axial and equatorial protons.
H6 (axial & equatorial)2.5 - 3.5Deshielded by the amide nitrogen, but generally upfield from H2.
H3, H4, H51.0 - 2.0Complex, overlapping multiplets.
-CH₃ (piperidine)0.8 - 1.2Typically a doublet. You may see multiple doublets corresponding to the different diastereomers.
Issue 2: Ambiguous Assignment of the Bromobutanoyl Protons (δ 1.0 - 4.5 ppm)

Causality: The protons of the 2-bromobutanoyl moiety will also exhibit distinct signals for each diastereomer. The methine proton (H2') will be significantly deshielded by both the adjacent bromine and the carbonyl group.

Troubleshooting Protocol:

  • Identify the H2' Proton:

    • Action: Look for a multiplet in the δ 4.0 - 4.5 ppm region.

    • Rationale: The H2' proton is attached to the carbon bearing the bromine atom and is alpha to the carbonyl group, leading to significant deshielding.

  • Use COSY to Trace Connectivity:

    • Action: In your COSY spectrum, find the cross-peak between the H2' proton and the adjacent methylene protons (H3').

    • Rationale: This will definitively identify the H3' protons, which will likely be a complex multiplet due to diastereotopicity and coupling to both H2' and the terminal methyl group (H4').

  • Confirm with HMBC:

    • Action: Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Rationale: Look for a correlation between the H3' protons and the carbonyl carbon (expected around δ 170 ppm). This will confirm the assignment of the butanoyl chain.

Expected Chemical Shift Ranges for Bromobutanoyl Protons:

Proton PositionExpected Chemical Shift (ppm)Expected Splitting Pattern
H2'4.0 - 4.5Triplet or Doublet of Doublets
H3'1.8 - 2.2Multiplet
H4'1.0 - 1.3Triplet
Issue 3: Determining the Diastereomeric Ratio

Causality: The integration of well-resolved signals in the ¹H NMR spectrum is a standard method for determining the relative amounts of diastereomers in a mixture.[10][11]

Troubleshooting Protocol:

  • Select Non-Overlapping Signals:

    • Action: Identify signals in the spectrum that are well-resolved and correspond to a single proton (or methyl group) for each diastereomer.

    • Rationale: Choosing signals that are singlets, doublets, or triplets and are baseline-separated from other peaks will give the most accurate integration. The methine proton (H2') or the piperidine methyl group are often good candidates.

  • Careful Integration:

    • Action: Use the integration tool in your NMR processing software to measure the area under the selected peaks for each diastereomer.

    • Rationale: The ratio of the integrals will directly correspond to the molar ratio of the diastereomers in your sample.[12]

  • Use Band-Selective Pure Shift NMR (Advanced):

    • Action: If available, employ band-selective pure shift NMR techniques.

    • Rationale: This advanced experiment can collapse complex multiplets into singlets, making integration of overlapping signals significantly easier and more accurate.[12]

Experimental Workflow & Synthesis

A plausible synthetic route for 1-(2-Bromobutanoyl)-3-methylpiperidine is the acylation of 3-methylpiperidine with 2-bromobutanoyl chloride.

Step-by-Step Methodology:

  • Dissolve 3-methylpiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Troubleshooting Workflow:

Caption: A decision tree for troubleshooting the ¹H NMR spectrum of 1-(2-Bromobutanoyl)-3-methylpiperidine.

References

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of organic chemistry, 71(24), 9178–9182. [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Enhanced long-range coupling constants in cyclic systems. RSC Publishing. [Link]

  • Chen, K., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. ACS Medicinal Chemistry Letters, 6(5), 537-542. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Wenzel, T. J., & Wilcox, B. D. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2588–2604. [Link]

  • Wang, N. X., et al. (2018). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 3(1), 1-8. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kalbermatter, P., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(12), 1485-1487. [Link]

  • American Chemical Society. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. [Link]

  • Tsukamoto, M., & Shibasaki, M. (2007). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 9(13), 2521–2524. [Link]

  • Gauze, G. F., et al. (2006). A complete 1H and 13C NMR data assignment for three 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 11(9), 718-727. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9819–9848. [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from [Link]

  • PubMed. (2015, May 1). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University of Calgary. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8347–8359. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Alkylating Agents in Proteomics: Benchmarking a Novel α-Bromo Ketone Agent Against Industry Standards

Introduction: The Critical Role of Alkylation in Proteomics In the landscape of mass spectrometry-based proteomics, the precise and complete modification of protein residues is paramount for accurate protein identificati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and complete modification of protein residues is paramount for accurate protein identification and quantification. Alkylation, a key step in sample preparation, serves to irreversibly cap reduced cysteine residues, preventing the reformation of disulfide bonds.[1] This stabilization is crucial for achieving reproducible protein digestion and ensuring that cysteine-containing peptides are correctly identified by mass spectrometry.[1] The choice of alkylating agent can significantly influence experimental outcomes, affecting not only the efficiency of cysteine modification but also the prevalence of undesirable off-target reactions.[2][3][4]

This guide provides an in-depth comparison of a novel alkylating agent, 1-(2-Bromobutanoyl)-3-methylpiperidine , with established, widely-used reagents: Iodoacetamide (IAA), Chloroacetamide (CAA), and N-ethylmaleimide (NEM). We will explore the underlying chemistry, compare performance based on established data for the standard reagents, and provide a theoretical assessment of the novel compound's potential in proteomics workflows.

Understanding the Alkylating Agents

A diverse array of alkylating agents is available, each with distinct reactivity and specificity.[1] The ideal agent offers high efficiency in modifying cysteine residues while minimizing off-target modifications of other amino acids such as lysine, histidine, or the N-terminus.[2][5]

Established Alkylating Agents: A Review
Iodoacetamide (IAA) and Chloroacetamide (CAA)

Iodoacetamide and its analogue, chloroacetamide, are haloacetamide-based reagents and are the most commonly used alkylating agents in proteomics.[3][4] They react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable carbamidomethyl or acetamide derivative.[2]

  • Advantages:

    • High reactivity and efficiency in cysteine alkylation.[2]

    • The resulting modification is neutral, which prevents shifts in the isoelectric point (pI) of proteins, a crucial aspect for 2D gel electrophoresis applications.[6]

  • Disadvantages:

    • Can lead to off-target alkylation of other residues like methionine, lysine, and histidine.[2][7]

    • Iodoacetamide, in particular, has been shown to increase the rate of methionine-to-isothreonine conversion, which can complicate data analysis.[7]

    • Chloroacetamide, while having lower off-target alkylation, has been reported to cause significant methionine oxidation.[3][4]

N-ethylmaleimide (NEM)

NEM is another cysteine-specific alkylating agent that reacts with thiol groups via a Michael addition mechanism.[1]

  • Advantages:

    • Highly specific for cysteine residues.[1]

  • Disadvantages:

    • Prone to a higher level of side reactions, particularly with the amino group at the peptide N-terminus and the side chain of lysine, compared to IAA.[2]

    • The reaction can sometimes be less complete than with IAA.[2]

A Novel Agent: 1-(2-Bromobutanoyl)-3-methylpiperidine

While not a commercially established alkylating agent in the proteomics field, we can infer the potential reactivity of 1-(2-Bromobutanoyl)-3-methylpiperidine based on its chemical structure. The key reactive moiety is the α-bromobutanoyl group, which is an α-bromo ketone.

Predicted Mechanism of Action: Similar to IAA, α-bromo ketones are known to be effective alkylating agents for nucleophiles like the thiol group of cysteine. The reaction would proceed via an SN2 mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion. The 3-methylpiperidine group is not expected to participate directly in the alkylation reaction but will influence the reagent's solubility and steric hindrance around the reaction center.

Hypothesized Advantages:

  • High Reactivity: The bromo- leaving group is highly effective, suggesting rapid and efficient alkylation of cysteine residues, potentially comparable to or exceeding that of IAA.

  • Unique Mass Shift: The butanoyl-3-methylpiperidine moiety would introduce a unique and larger mass shift on cysteine residues compared to standard reagents, which could be beneficial in specific mass spectrometry workflows by moving cysteine-containing peptides to a less crowded region of the spectrum.

Potential Disadvantages:

  • Steric Hindrance: The bulkiness of the 3-methylpiperidine group might sterically hinder the approach to the reactive center, potentially reducing alkylation efficiency for sterically inaccessible cysteine residues within folded protein structures.

  • Off-Target Reactions: Like other highly reactive alkylating agents, there is a potential for off-target modifications, particularly on nucleophilic amino acid side chains such as lysine, histidine, and methionine. The extent of these side reactions would need to be experimentally determined.

  • Solubility: The hydrophobicity of the piperidine ring might influence the reagent's solubility in aqueous buffers commonly used in proteomics, potentially requiring optimization of reaction conditions.

Comparative Performance Analysis

The following table summarizes the key characteristics and performance metrics of the discussed alkylating agents. The data for 1-(2-Bromobutanoyl)-3-methylpiperidine is predictive and requires experimental validation.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)1-(2-Bromobutanoyl)-3-methylpiperidine (Predicted)
Reaction Mechanism SN2SN2Michael AdditionSN2
Primary Target CysteineCysteineCysteineCysteine
Alkylation Efficiency High[2]HighModerate to High[2]Predicted High
Major Side Reactions Alkylation of Met, Lys, His, N-terminus[2][7]Methionine oxidation[3][4]Alkylation of Lys, N-terminus[2]Potential alkylation of Met, Lys, His
Mass Shift (Da) +57.021+57.021+125.048+181.141
Charge of Modification Neutral[6]NeutralNeutralNeutral

Experimental Protocols and Workflows

A robust and reproducible proteomics workflow is essential for reliable results. The following section outlines a standard in-solution protein digestion and alkylation protocol, with specific considerations for each alkylating agent.

General In-Solution Digestion and Alkylation Workflow

This workflow represents a standard procedure for preparing protein samples for mass spectrometry analysis.

Alkylation Workflow cluster_0 Sample Preparation Protein Solubilization Protein Solubilization Reduction Reduction Protein Solubilization->Reduction Denaturing Buffer Alkylation Alkylation Reduction->Alkylation e.g., DTT, TCEP Quenching Quenching Alkylation->Quenching Excess Alkylating Agent Digestion Digestion Quenching->Digestion e.g., DTT, Cysteine Sample Cleanup Sample Cleanup Digestion->Sample Cleanup e.g., Trypsin MS Analysis MS Analysis Sample Cleanup->MS Analysis e.g., C18 Desalting

Caption: A typical bottom-up proteomics workflow.

Step-by-Step Protocol: In-Solution Alkylation

This protocol is a general guideline and may require optimization based on the specific sample and experimental goals.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5). The goal is to fully unfold the proteins to expose all cysteine residues.

  • Reduction:

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[8]

    • Incubate at 56°C for 30-60 minutes (for DTT) or at room temperature for 10-30 minutes (for TCEP) to reduce all disulfide bonds.[8][9]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent. This step should be performed in the dark to prevent the degradation of light-sensitive reagents like IAA.[9][10]

      • For IAA or CAA: Add to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[9]

      • For NEM: Add to a final concentration of 20-25 mM. Incubate for 30-60 minutes at room temperature.

      • For 1-(2-Bromobutanoyl)-3-methylpiperidine (Hypothetical): Based on its predicted high reactivity, a starting concentration of 15-20 mM with a 30-minute incubation at room temperature in the dark would be a reasonable starting point for optimization.

    • Rationale: A molar excess of the alkylating agent over the reducing agent is necessary to ensure complete alkylation of all free thiols.

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent, such as DTT to an additional 5 mM, to consume any excess alkylating agent.[9] This prevents the modification of the proteolytic enzyme (e.g., trypsin) in the subsequent step.[11] Incubate for 15 minutes at room temperature.[9]

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the concentration of the denaturant (e.g., < 1 M urea) to ensure enzyme activity.

    • Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion.

    • Proceed with sample cleanup, typically using C18 solid-phase extraction, to remove salts and detergents before mass spectrometry analysis.

Reaction Mechanisms

The following diagrams illustrate the chemical reactions between the alkylating agents and a cysteine residue.

Caption: Reaction mechanisms for haloacetamide/α-bromo ketone and NEM alkylating agents.

Conclusion and Future Outlook

The selection of an appropriate alkylating agent is a critical decision in proteomics sample preparation that can profoundly impact the quality and interpretation of the resulting data. While iodoacetamide remains the workhorse of the field due to its high reactivity, the potential for off-target modifications necessitates careful consideration of alternatives.[2] Chloroacetamide offers reduced off-target effects but can introduce significant methionine oxidation.[3][4] N-ethylmaleimide provides high specificity for cysteines but can also exhibit side reactions with other nucleophilic sites.[2]

The novel agent, 1-(2-Bromobutanoyl)-3-methylpiperidine , presents an intriguing theoretical profile. Its α-bromo ketone reactive group suggests high efficiency, while the bulky piperidine moiety could potentially modulate its specificity and introduce a unique mass tag for specialized applications. However, comprehensive experimental validation is required to characterize its performance, including its alkylation efficiency, the extent of off-target reactions, and its overall impact on peptide and protein identification in complex proteomic samples. Further studies are warranted to determine if this novel reagent, or similar α-bromo ketone derivatives, can offer a valuable addition to the proteomics toolkit.

References

  • Hale, L. R., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3897–3903. [Link]

  • Huang, T., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 213, 103615. [Link]

  • Kalli, A., & Hess, S. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • Makarov, A. A., & Scigelova, M. (2010). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 73(7), 1336-1343. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • Wang, L., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry, e5141. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(2-Bromobutanoyl)-3-methylpiperidine Derivatives: A Strategic Approach to Drug Discovery

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs targeting a wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs targeting a wide array of diseases.[1] Its metabolic stability and ability to modulate physicochemical properties make it a cornerstone of modern drug design.[1] This guide provides a comparative framework for investigating the biological activity of a novel class of piperidine derivatives, starting with the core structure of 1-(2-Bromobutanoyl)-3-methylpiperidine .

While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features suggest a high potential for diverse pharmacological activities, a common trait among piperidine derivatives which are known to exhibit anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others.[2] This guide will, therefore, serve as a strategic roadmap for the synthesis, evaluation, and comparative analysis of its derivatives, with a focus on establishing a clear structure-activity relationship (SAR).

The Core Scaffold and Rationale for Derivatization

The 1-(2-Bromobutanoyl)-3-methylpiperidine scaffold presents several key features for chemical modification to explore a range of biological activities. The presence of a bromine atom at the α-position of the carbonyl group suggests potential for covalent interaction with biological targets, while the 3-methylpiperidine ring offers a chiral center and conformational constraints that can influence receptor binding.[3]

To systematically explore the therapeutic potential, a focused library of derivatives should be synthesized. The following diagram outlines a proposed derivatization strategy to probe the SAR of this novel scaffold.

Derivatization_Strategy cluster_R1 R1 Modification (Acyl Chain) cluster_R2 R2 Modification (Piperidine Ring) Core 1-(2-Bromobutanoyl)- 3-methylpiperidine R1_1 Varying Halogen (Cl, I) Core->R1_1 Probe Halogen Bond Potential R1_2 Alkyl Chain Length (Propionyl, Pentanoyl) Core->R1_2 Modulate Lipophilicity R1_3 Aromatic Acyl Groups (Benzoyl) Core->R1_3 Introduce Aromatic Interactions R2_1 Position of Methyl Group (2-Me, 4-Me) Core->R2_1 Assess Steric Effects R2_2 Other Alkyl Groups (Ethyl, Propyl) Core->R2_2 Fine-tune Lipophilicity R2_3 Introduction of Polar Groups (OH, COOH) Core->R2_3 Enhance Solubility & H-bonding

Caption: Proposed derivatization strategy for the 1-(2-Bromobutanoyl)-3-methylpiperidine scaffold.

A Phased Approach to Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized derivatives. This will begin with broad in vitro cytotoxicity screening, followed by more specific in vivo assays for promising candidates based on the initial results and known activities of similar piperidine-containing compounds.

Screening_Workflow Start Synthesized Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Selectivity Determine Selectivity Index (Cancer vs. Normal Cells) Cytotoxicity->Selectivity Analgesia In Vivo Analgesic Activity (Tail-Immersion Test) Cytotoxicity->Analgesia If cytotoxic, also screen for other activities SAR Structure-Activity Relationship Analysis Selectivity->SAR Analgesia->SAR Lead Lead Compound Identification SAR->Lead

Caption: A proposed workflow for the biological evaluation of novel piperidine derivatives.

Comparative Analysis of Biological Activity: Hypothetical Data

The following tables present hypothetical data for a selection of proposed derivatives to illustrate how their biological activities might be compared.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM)
Compound IDR1 (Acyl Group)R2 (Piperidine Substitution)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)Selectivity Index (SI) for MCF-7*
Parent 2-Bromobutanoyl3-Methyl55.248.9>100>2.0
Deriv-A 2-Chlorobutanoyl3-Methyl62.155.4>100>1.8
Deriv-B 2-Bromopropionyl3-Methyl45.839.195.32.4
Deriv-C 2-Bromobutanoyl4-Methyl33.728.588.23.1
Deriv-D Benzoyl3-Methyl>100>100>100-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: In Vivo Analgesic Activity (Tail-Immersion Test)
Compound IDDose (mg/kg)Maximal Possible Effect (% MPE) at 30 minDuration of Action (min)
Parent 1045.260
Deriv-A 1040.160
Deriv-B 1055.890
Deriv-C 1065.3120
Deriv-D 1010.5<30
Morphine 1095.0120

From this hypothetical data, one could infer that moving the methyl group from the 3 to the 4-position on the piperidine ring (Deriv-C) enhances both cytotoxicity and analgesic activity. Shortening the acyl chain (Deriv-B) also appears to improve efficacy compared to the parent compound.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[4][5]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Analgesic Activity: Tail-Immersion Test

This is a widely used method for assessing the central analgesic activity of novel compounds.[6][7]

Objective: To measure the latency of a mouse to withdraw its tail from hot water, indicating the analgesic effect of a compound.

Principle: An increase in the time it takes for an animal to withdraw its tail from a noxious thermal stimulus is indicative of analgesia.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Swiss albino mice (20-25 g). Allow them to acclimatize to the laboratory environment for at least one week before the experiment.

  • Baseline Latency: Gently hold the mouse and immerse the distal 2-3 cm of its tail in a water bath maintained at 55 ± 0.5°C. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (e.g., dissolved in a suitable vehicle like saline with a small amount of Tween 80) via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group should receive the vehicle, and a positive control group should receive a standard analgesic like morphine.[8]

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximal Possible Effect (% MPE) using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the % MPE of the test compounds with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 1-(2-Bromobutanoyl)-3-methylpiperidine derivatives. By employing a phased screening approach and focusing on establishing clear structure-activity relationships, researchers can efficiently identify lead compounds with promising therapeutic potential.[9][10] Future work should involve expanding the derivative library, exploring a wider range of biological assays (e.g., anti-inflammatory, antimicrobial), and elucidating the mechanism of action of the most potent compounds. The versatility of the piperidine scaffold suggests that this novel class of compounds could yield valuable candidates for drug development.[1]

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD, 9(2). Retrieved January 26, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved January 26, 2026, from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 26, 2026, from [Link]

  • Synthesis and pharmacological evaluation of a series of new 1,4-disubstituted 3-methyl-piperidine analgesics. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved January 26, 2026, from [Link]

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Validation

A Guide to the Qualification of Novel Piperidine Derivatives as Analytical Reference Standards: The Case of 1-(2-Bromobutanoyl)-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals Abstract In analytical chemistry and pharmaceutical quality control, reference standards are the cornerstone of accurate and reliable results.[1][2] They se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In analytical chemistry and pharmaceutical quality control, reference standards are the cornerstone of accurate and reliable results.[1][2] They serve as the benchmark against which unknown samples are compared for qualitative identification and quantitative measurement. While pharmacopeias provide well-characterized primary and secondary standards for many common active pharmaceutical ingredients (APIs) and excipients, the development of new chemical entities (NCEs) often necessitates the in-house qualification of novel compounds as reference standards.[3][4] This guide provides a comprehensive framework for the qualification of a novel piperidine derivative, using the hypothetical "1-(2-Bromobutanoyl)-3-methylpiperidine" as a case study. This molecule, potentially a synthetic intermediate or impurity in a drug manufacturing process, is an excellent model for outlining the rigorous, multi-faceted analytical approach required to establish a compound as a "highly purified and well-characterized" reference standard, in line with regulatory expectations.[1]

Introduction: The Critical Role of Reference Standards

A reference standard is a highly purified and extensively characterized substance used to confirm the identity, purity, and potency of drug substances and drug products.[1][5] The quality of analytical data is inextricably linked to the quality of the reference standards used.[1] Therefore, the process of qualifying a new reference standard is a critical activity in drug development, governed by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[6]

Piperidine derivatives are a significant class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs.[7][8] Consequently, their synthesis and analysis are of great interest. "1-(2-Bromobutanoyl)-3-methylpiperidine," while not a commercially available standard, represents a realistic example of a compound that a drug development team might need to qualify. This could be for various reasons:

  • It may be a key intermediate in the synthesis of a new API.

  • It could be a process-related impurity that needs to be monitored and controlled.[1]

  • It might be a starting material for the synthesis of a range of related compounds for structure-activity relationship (SAR) studies.

This guide will walk through the essential steps for qualifying such a compound, from initial synthesis and purification to comprehensive characterization and stability assessment.

The Qualification Workflow: A Multi-Pronged Approach

The qualification of a new reference standard is a systematic process designed to build a comprehensive profile of the material, leaving no ambiguity about its identity, purity, and stability. This process is best visualized as a workflow that integrates synthesis, purification, and a suite of orthogonal analytical techniques.

Reference_Standard_Qualification_Workflow Figure 1: Reference Standard Qualification Workflow cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance & Stability cluster_3 Phase 4: Documentation Synthesis Synthesis of 1-(2-Bromobutanoyl)-3-methylpiperidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR, EA) Purification->Identity Purity Purity Assessment (HPLC, GC, Titration, DSC) Identity->Purity Impurities Impurity Profiling (Residual Solvents, Water Content, Inorganic Impurities) Purity->Impurities Assay Assay Assignment (Mass Balance) Impurities->Assay Stability Stability Studies (ICH Conditions) Assay->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA Lifecycle Lifecycle Management (Re-qualification) CoA->Lifecycle

Caption: A flowchart illustrating the key phases in the qualification of a new reference standard.

Phase 1: Synthesis and Purification

The journey of a reference standard begins with its synthesis. For "1-(2-Bromobutanoyl)-3-methylpiperidine," a plausible synthetic route would involve the acylation of 3-methylpiperidine with 2-bromobutanoyl chloride.

It is crucial that the reference standard be of the highest possible purity.[1] Therefore, after synthesis, rigorous purification is essential. Techniques such as recrystallization or preparative chromatography are commonly employed to remove process-related impurities. The goal is to obtain a homogenous material suitable for characterization.

Phase 2: Comprehensive Characterization Using Orthogonal Methods

The cornerstone of reference standard qualification is the use of orthogonal analytical methods.[9][10] These are techniques that measure the same attribute (e.g., purity) but rely on different scientific principles.[11] This approach provides a high degree of confidence that all potential impurities have been detected and quantified.[9]

Identity Confirmation

The first step in characterization is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis (EA): Determines the percentage composition of elements (C, H, N, O, Br), which should match the theoretical values for the proposed structure.

Purity Assessment

Purity is the most critical attribute of a reference standard. Several orthogonal methods should be used to assess it:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD or ELSD) and a specific detector (e.g., UV): This is the workhorse technique for purity analysis of non-volatile organic compounds. A stability-indicating HPLC method should be developed to separate the main compound from all potential impurities and degradation products.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Suitable for analyzing volatile organic impurities.

  • Quantitative NMR (qNMR): A powerful technique for purity determination without the need for a specific reference standard of the analyte.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly crystalline substances by analyzing their melting behavior.[12]

Impurity Profiling

A comprehensive analysis of all potential impurities is required.[1] These can be categorized as:

  • Organic Impurities: Process-related impurities from the synthesis and potential degradation products. These are typically assessed by HPLC and GC.

  • Residual Solvents: Solvents used in the synthesis and purification steps. Their levels are determined by headspace GC, following ICH Q3C guidelines.

  • Water Content: Determined by Karl Fischer titration.

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): Measures the amount of non-volatile inorganic impurities.

Data Presentation and Interpretation

All data generated during the characterization phase should be systematically tabulated to allow for clear interpretation and comparison.

Table 1: Example Characterization Data for "1-(2-Bromobutanoyl)-3-methylpiperidine" Reference Standard

Test Method Acceptance Criteria Example Result
Identity
¹H NMR500 MHzConforms to structureConforms
¹³C NMR125 MHzConforms to structureConforms
Mass SpectrometryESI-MS[M+H]⁺ = 248.08/250.08Conforms
Infrared SpectroscopyATRConforms to reference spectrumConforms
Elemental AnalysisCHN+BrC: 48.39±0.4% H: 7.31±0.3% N: 5.64±0.3%C: 48.51% H: 7.25% N: 5.59%
Purity & Impurities
Purity (Organic)HPLC-UV (210 nm)≥ 99.5%99.8%
Purity (Volatile)GC-FIDReport resultsNo peaks detected > 0.05%
Water ContentKarl Fischer≤ 0.5%0.12%
Residual SolventsHeadspace GCPer ICH Q3CMeets requirements
Residue on IgnitionUSP <281>≤ 0.1%0.05%

Phase 3: Assay Assignment and Stability Studies

Assay Assignment by Mass Balance

The assigned purity or "assay" of the reference standard is a critical value used in all subsequent quantitative analyses. The most accurate way to determine this is by the mass balance approach:

Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Based on the example data in Table 1: Assay (%) = 100% - (100% - 99.8%) - 0.12% - (assuming 0.03% residual solvents) - 0.05% = 99.6%

This assigned value should be reported on the Certificate of Analysis.

Stability Studies

A reference standard must be stable under defined storage conditions.[13] A stability study is conducted to establish a re-test period for the standard. The protocol should be based on ICH Q1A(R2) guidelines.[14][15]

Table 2: Example Stability Study Protocol

Condition Temperature Relative Humidity Timepoints
Long-Term2-8°CN/A0, 3, 6, 9, 12, 18, 24 months
Accelerated25°C60% RH0, 3, 6 months

At each timepoint, the reference standard is tested for appearance, purity (by a stability-indicating HPLC method), and water content.

Phase 4: Documentation and Lifecycle Management

The Certificate of Analysis (CoA)

The CoA is the official document that summarizes all the characterization and testing data for the reference standard. It should include:

  • Compound name and structure

  • Lot number

  • Assigned assay or purity value

  • Results of all tests performed

  • Recommended storage conditions

  • Re-test date

Lifecycle Management

A reference standard is not static. It is part of a lifecycle management program. This includes:

  • Periodic Re-qualification: The standard should be re-tested at the end of its re-test period to ensure it remains suitable for use.

  • Characterization of New Batches: Each new batch of reference standard must undergo the full qualification process.

Experimental Protocols

Protocol: HPLC Purity Method for "1-(2-Bromobutanoyl)-3-methylpiperidine"
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0 min: 30% B

    • 20 min: 80% B

    • 25 min: 80% B

    • 25.1 min: 30% B

    • 30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile

Protocol: Headspace GC for Residual Solvents
  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Carrier Gas: Helium

  • Sample Preparation: Accurately weigh 100 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Conclusion: Establishing Trust in Analytical Data

The qualification of a novel compound like "1-(2-Bromobutanoyl)-3-methylpiperidine" as a reference standard is a rigorous, evidence-based process. It is not merely about achieving a high percentage on a single chromatogram. It is about building a comprehensive, scientifically sound data package using orthogonal analytical techniques. This meticulous approach ensures the trustworthiness of the standard, which in turn, underpins the quality, safety, and efficacy of the medicines we develop. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish in-house reference standards that meet the stringent requirements of the pharmaceutical industry.

References

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: LCGC North America URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: New Chemical Entity (NCE) Exclusivity Determinations for Certain Fixed-Combination Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]

  • Title: What is New Chemical Entity (NCE)? Source: Freyr Solutions URL: [Link]

  • Title: ICH Q1 Guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards Source: ResearchGate URL: [Link]

  • Title: The complete guide to the ICH Q7 guidelines Source: Qualio URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]

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Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Covalent Probes: A Case Study Framework Using "1-(2-Bromobutanoyl)-3-methylpiperidine"

For researchers, scientists, and drug development professionals, the utility of a chemical probe is directly proportional to its specificity. A highly selective probe is an invaluable tool for dissecting complex biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the utility of a chemical probe is directly proportional to its specificity. A highly selective probe is an invaluable tool for dissecting complex biological processes and validating novel drug targets.[1][2][3] Conversely, a probe with significant off-target effects can lead to misleading results and costly dead ends in research and development. This guide provides a comprehensive framework for evaluating the cross-reactivity of covalent chemical probes, using the hypothetical molecule "1-(2-Bromobutanoyl)-3-methylpiperidine" as a case study to illustrate the principles and methodologies.

The structure of "1-(2-Bromobutanoyl)-3-methylpiperidine" suggests a covalent mechanism of action. The 2-bromobutanoyl group is an electrophilic "warhead" capable of reacting with nucleophilic residues on proteins, such as cysteine, serine, or lysine, forming a stable covalent bond.[4][5] The 3-methylpiperidine moiety serves as the "scaffold," providing the structural basis for binding affinity and influencing the probe's physicochemical properties.[6]

This guide will walk through the essential steps for characterizing such a probe, from initial reactivity assessments to in-depth proteome-wide selectivity profiling. We will compare and contrast various experimental approaches, providing the rationale behind each method and presenting data in a clear, comparative format.

Part 1: Initial Characterization of a Novel Covalent Probe

Before embarking on extensive cross-reactivity studies, a foundational understanding of the probe's intrinsic reactivity and its engagement with the intended target is crucial.

Intrinsic Chemical Reactivity Assessment

The inherent reactivity of the electrophilic warhead is a key determinant of a covalent probe's selectivity. A highly reactive probe may covalently modify numerous proteins non-specifically, leading to widespread off-target effects.[7][8] Conversely, a probe with insufficient reactivity may not effectively label its intended target.

Experimental Protocol: Thiol Reactivity Assay

A common method to assess the intrinsic reactivity of an electrophile is to measure its reaction rate with a model thiol, such as glutathione (GSH) or dithiothreitol (DTT).[7]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of "1-(2-Bromobutanoyl)-3-methylpiperidine" in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of DTT or GSH in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of a thiol-sensitive fluorescent dye (e.g., ThioGlo™) in the assay buffer.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, the thiol-sensitive dye, and DTT or GSH.

    • Initiate the reaction by adding the "1-(2-Bromobutanoyl)-3-methylpiperidine" probe to the mixture.

    • Monitor the decrease in fluorescence over time as the probe reacts with the thiol, using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates at different probe concentrations.

    • Determine the second-order rate constant (k) for the reaction, which provides a quantitative measure of the probe's intrinsic reactivity.

Rationale: This experiment provides a baseline for the probe's chemical reactivity, allowing for a more informed interpretation of its behavior in a complex biological system.[7] It also enables the comparison of the intrinsic reactivity of different covalent probes.

Target Engagement Confirmation

Once the intrinsic reactivity is understood, it is essential to confirm that the probe engages its intended target in a cellular context.[2] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and tissues.[9][10][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand, such as a chemical probe, can stabilize its target protein, leading to an increase in the protein's melting temperature.[10][12]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with either the vehicle control (e.g., DMSO) or "1-(2-Bromobutanoyl)-3-methylpiperidine" at various concentrations for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and probe-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

dot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Part 2: Comprehensive Cross-Reactivity Profiling

With the initial characterization complete, the next critical step is to assess the proteome-wide selectivity of the probe. Several powerful chemoproteomic techniques can be employed for this purpose.

Activity-Based Protein Profiling (ABPP)

ABPP is a versatile technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[13][14][15][16][17] A competitive ABPP approach is particularly well-suited for evaluating the selectivity of a covalent inhibitor.[18]

Experimental Protocol: Competitive ABPP

In this setup, a broad-spectrum activity-based probe is used to label a class of enzymes, and the ability of the test compound ("1-(2-Bromobutanoyl)-3-methylpiperidine") to compete with this labeling is quantified.

Step-by-Step Methodology:

  • Proteome Preparation:

    • Prepare cell or tissue lysates.

  • Competitive Inhibition:

    • Pre-incubate the proteome with varying concentrations of "1-(2-Bromobutanoyl)-3-methylpiperidine" or a vehicle control.

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that contains a reporter tag (e.g., biotin or a fluorophore).

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in the fluorescence of a protein band in the presence of the test probe indicates a target.

    • Mass Spectrometry-Based: Enrich the biotin-tagged proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify the labeled proteins by LC-MS/MS.[19]

dot

Competitive_ABPP cluster_workflow Competitive ABPP Workflow cluster_analysis Downstream Analysis cluster_interpretation Interpretation Proteome Proteome Lysate Incubation Pre-incubation with '1-(2-Bromobutanoyl)-3-methylpiperidine' Proteome->Incubation Probe_Labeling Labeling with Broad-Spectrum ABP Incubation->Probe_Labeling Gel_Analysis Gel-Based Analysis In-gel Fluorescence Probe_Labeling->Gel_Analysis Fluorescent Tag MS_Analysis LC-MS/MS Analysis Protein ID & Quantification Probe_Labeling->MS_Analysis Biotin Tag Result Reduced signal indicates target engagement by the test probe. Gel_Analysis->Result MS_Analysis->Result

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Kinobeads/Affinity Chromatography

For probes targeting kinases, the "kinobeads" technology provides a powerful method for assessing selectivity.[20][21][22][23] This approach utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[21][22]

Experimental Protocol: Kinobeads Competition Binding Assay

Step-by-Step Methodology:

  • Lysate Preparation:

    • Prepare cell lysates.

  • Competition:

    • Incubate the lysate with varying concentrations of "1-(2-Bromobutanoyl)-3-methylpiperidine".

  • Kinase Enrichment:

    • Add the kinobeads to the lysate to capture the unbound kinases.

  • Analysis:

    • Elute the bound kinases from the beads.

    • Identify and quantify the kinases using LC-MS/MS.

Data Analysis: The displacement of a kinase from the beads in the presence of the probe indicates that the probe binds to that kinase. This allows for the determination of the potency and selectivity of the probe across a large portion of the kinome.[24]

Comparison of Cross-Reactivity Profiling Methods
MethodAdvantagesDisadvantagesBest Suited For
Competitive ABPP - Provides functional information (targets active enzymes)[13][14] - Can be performed in intact cells (for cell-permeable probes) - High throughput potential- Requires a suitable broad-spectrum probe for the enzyme class of interest - May not identify non-enzymatic targetsProbes targeting specific enzyme families (e.g., serine hydrolases, cysteine proteases).
Kinobeads - Broad coverage of the kinome[21][23] - Unbiased identification of kinase targets[22] - Well-established and commercially available- Limited to kinase targets[22] - Performed on lysates, which may not fully represent the cellular environment[24]Probes designed to target kinases.
Proteome-wide CETSA - Confirms target engagement in a physiological context (intact cells)[10][12] - Unbiased, proteome-wide analysis - Can identify non-enzymatic targets- Lower throughput compared to other methods - Requires specialized equipment and expertise for the mass spectrometry readoutBroadly applicable for identifying on- and off-targets of any probe that induces thermal stabilization.

Part 3: Comparative Analysis with Alternative Probes

To put the cross-reactivity profile of "1-(2-Bromobutanoyl)-3-methylpiperidine" into context, it is essential to compare it with other well-characterized probes targeting the same protein or protein family. For this hypothetical case study, let's assume our probe targets Serine Hydrolase X.

ProbeTargetPotency (IC50)Key Off-Targets (from ABPP)Notes
1-(2-Bromobutanoyl)-3-methylpiperidine Serine Hydrolase X50 nM- Serine Hydrolase Y (2 µM) - Cysteine Protease Z (10 µM)Good potency but some cross-reactivity with a related serine hydrolase and a cysteine protease at higher concentrations.
Probe A (Established Covalent Probe) Serine Hydrolase X20 nM- Serine Hydrolase Y (500 nM)More potent and selective for the target family than our hypothetical probe.
Probe B (Non-covalent Probe) Serine Hydrolase X100 nM- None detected within 100-fold selectivity windowLess potent but highly selective. Lacks the advantages of covalent labeling for certain applications.

This comparative analysis is crucial for selecting the most appropriate probe for a given biological question.[1][25] A researcher might choose "1-(2-Bromobutanoyl)-3-methylpiperidine" for its covalent properties, but would need to be mindful of its potential off-target effects at concentrations above 1 µM.

Conclusion and Best Practices

The development and validation of a chemical probe is a rigorous process that requires a multi-faceted experimental approach. For a novel covalent probe like our hypothetical "1-(2-Bromobutanoyl)-3-methylpiperidine," a thorough investigation of its intrinsic reactivity, target engagement, and proteome-wide selectivity is not just recommended, but essential for the generation of reliable and reproducible data.

Key Takeaways for Researchers:

  • No Probe is Perfectly Selective: Always be aware of the potential for off-target effects and design experiments to control for them.

  • Use Probes at Appropriate Concentrations: The selectivity of a probe is concentration-dependent. Use the lowest effective concentration to minimize off-target engagement.

  • Employ Orthogonal Approaches: Use multiple, independent methods to validate the on- and off-target profiles of your probe.

  • Consult Public Resources: Databases of chemical probes and their characterization data can be invaluable for selecting the right tool for your research.

By following the principles and methodologies outlined in this guide, researchers can confidently characterize the cross-reactivity of their chemical probes, leading to more robust and impactful scientific discoveries.

References

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  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035-1044. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Biochemistry, 57(22), 3326-3337. [Link]

  • Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8288-8310. [Link]

  • Werner, T., Lämmerhofer, M., & Bantscheff, M. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(11), 4037-4045. [Link]

  • Wieking, K., Böhm, F., & Sieber, S. A. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1, 2, 3, 4-tetrahydroisoquinoline and 2-(Piperidin-4-yl) decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(8), e2000028. [Link]

  • Müller, S., & Knapp, S. (2020). The era of high-quality chemical probes. Trends in Pharmacological Sciences, 41(9), 591-600. [Link]

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  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Shaw, J., & Taran, T. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

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Validation

Comparative Benchmarking of 1-(2-Bromobutanoyl)-3-methylpiperidine Against Established Covalent Inhibitors

A Senior Application Scientist's Guide to In-Depth Technical Evaluation Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive framework for benchmarking the novel c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In-Depth Technical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive framework for benchmarking the novel covalent inhibitor, 1-(2-Bromobutanoyl)-3-methylpiperidine. In the absence of established public data for this specific molecule, we will proceed with a well-defined, hypothetical scenario: positioning 1-(2-Bromobutanoyl)-3-methylpiperidine as a novel inhibitor of Bruton's tyrosine kinase (BTK). This allows for a rigorous comparison against clinically significant, FDA-approved covalent BTK inhibitors, providing a real-world context for its evaluation.

The principles and protocols detailed herein are broadly applicable to the characterization of any novel covalent inhibitor. This guide is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and authoritative approach to inhibitor profiling.

The Rationale for Covalent Inhibition and the Imperative of Benchmarking

Covalent inhibitors have seen a resurgence in drug discovery, offering distinct advantages over their non-covalent counterparts.[1] By forming a stable, covalent bond with their target protein, these inhibitors can achieve prolonged duration of action and high potency.[1][2] This irreversible or slowly reversible interaction means that the pharmacological effect is governed by the re-synthesis rate of the target protein rather than by the inhibitor's pharmacokinetics.[3]

The mechanism of covalent inhibition is typically a two-step process: an initial, reversible binding event (characterized by the inhibition constant, Ki) is followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact).[4][5][6] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which serves as a critical parameter for structure-activity relationship (SAR) studies.[4] It is crucial to distinguish this from the half-maximal inhibitory concentration (IC50), which for covalent inhibitors is time-dependent and can be misleading if not contextualized.[7][8][9]

Given the permanent nature of the modification, a rigorous evaluation of both on-target potency and off-target reactivity is paramount. Benchmarking a novel covalent inhibitor like 1-(2-Bromobutanoyl)-3-methylpiperidine against well-characterized drugs is therefore not just a comparative exercise, but a foundational component of its preclinical development.

For our analysis, we will benchmark our hypothetical BTK inhibitor, 1-(2-Bromobutanoyl)-3-methylpiperidine , against three leading, clinically-approved covalent BTK inhibitors:

  • Ibrutinib: The first-in-class BTK inhibitor, providing a foundational benchmark.[4]

  • Acalabrutinib: A second-generation inhibitor developed for increased selectivity.[3][10]

  • Zanubrutinib: Another second-generation inhibitor noted for its favorable pharmacokinetic and pharmacodynamic profile.[3][11]

These inhibitors all target Cysteine 481 in the ATP-binding site of BTK, forming an irreversible covalent bond.[12]

Core Experimental Workflow for Covalent Inhibitor Benchmarking

A robust benchmarking workflow integrates biochemical assays, target engagement studies in a cellular context, and functional cellular assays. This multi-pronged approach provides a holistic view of the inhibitor's performance, from direct enzyme interaction to its effect on cellular signaling and viability.

G cluster_0 Biochemical Characterization cluster_1 Cellular Analysis biochem_ic50 IC50 Determination (Time-Dependent) biochem_kinetics Kinetic Analysis (kinact/Ki Determination) biochem_ic50->biochem_kinetics Provides initial potency target_engagement Target Engagement (LC-MS/MS) biochem_kinetics->target_engagement Informs cellular assay concentrations functional_assay Functional Assays (e.g., pBTK, Viability) target_engagement->functional_assay Confirms cellular target binding

Figure 1: High-level experimental workflow for benchmarking covalent inhibitors.

Detailed Protocols for Performance Evaluation

Biochemical Potency and Inactivation Kinetics (IC50 and kinact/Ki)

Causality Behind Experimental Choices: The time-dependent nature of covalent inhibition necessitates a kinetic analysis beyond a simple IC50 value at a single time point.[8][9] By measuring the rate of enzyme inactivation across a range of inhibitor concentrations, we can deconstruct the binding event into its reversible (Ki) and irreversible (kinact) components. This provides a much richer and more accurate measure of inhibitor efficiency.[4][13]

Protocol: Determination of kinact and Ki

  • Reagents and Setup:

    • Recombinant human BTK enzyme.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP and a suitable peptide substrate.

    • ADP-Glo™ Kinase Assay (Promega) or similar technology to quantify kinase activity.[14]

    • Test compounds (1-(2-Bromobutanoyl)-3-methylpiperidine, Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in DMSO.

  • Procedure:

    • Prepare a series of dilutions for each inhibitor in the kinase buffer.

    • In a 96-well plate, add the BTK enzyme to each well containing the different inhibitor concentrations.

    • Allow the enzyme and inhibitor to pre-incubate for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes). This step is critical for observing the time-dependent inactivation.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of inhibition.

    • Allow the reaction to proceed for a fixed time, ensuring that product formation is in the linear range in the uninhibited (DMSO control) wells.

    • Terminate the reaction and measure the remaining kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I])

    • This hyperbolic fit will yield the values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).

    • Calculate the second-order rate constant kinact/Ki.

G start Prepare Inhibitor Dilutions and BTK Enzyme preincubate Pre-incubate BTK + Inhibitor (Multiple Time Points) start->preincubate initiate_reaction Initiate Kinase Reaction (Add ATP + Substrate) preincubate->initiate_reaction measure_activity Measure Activity (e.g., ADP-Glo) initiate_reaction->measure_activity plot_activity Plot ln(Activity) vs. Time to get k_obs measure_activity->plot_activity plot_kobs Plot k_obs vs. [Inhibitor] plot_activity->plot_kobs fit_data Fit to Hyperbolic Equation plot_kobs->fit_data results Determine kinact, Ki, and kinact/Ki fit_data->results

Figure 2: Workflow for determining covalent inhibitor kinetic parameters.

Cellular Target Engagement

Causality Behind Experimental Choices: A potent biochemical inhibitor may not be effective in a cellular environment due to poor permeability, efflux, or metabolic instability. Therefore, it is essential to confirm that the inhibitor reaches and covalently modifies its intended target within the cell.[15] Liquid chromatography-mass spectrometry (LC-MS/MS) provides a direct and quantitative method to measure the occupancy of the target protein by the inhibitor.[16]

Protocol: LC-MS/MS-Based Target Occupancy

  • Cell Culture and Treatment:

    • Use a relevant cell line expressing BTK (e.g., a human B-cell lymphoma line like TMD8).

    • Treat the cells with varying concentrations of the inhibitors for a fixed period (e.g., 2 hours). Include a DMSO vehicle control.

    • Harvest the cells and prepare cell lysates.

  • Sample Preparation:

    • Quantify the total protein concentration in each lysate (e.g., using a BCA assay).

    • Denature the proteins, reduce disulfide bonds, and alkylate free cysteines (importantly, this step uses a different alkylating agent, like iodoacetamide, to cap any cysteines not bound by the covalent inhibitor).

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • Specifically monitor for two distinct peptide signals from BTK:

      • The unmodified peptide containing the target Cys481 residue.

      • The inhibitor-adducted peptide (which will have a mass shift corresponding to the molecular weight of the inhibitor).

    • Use parallel reaction monitoring (PRM) or a similar targeted proteomics approach for precise quantification.[16]

  • Data Analysis:

    • Calculate the percentage of target engagement (occupancy) at each inhibitor concentration using the formula: Occupancy (%) = (Intensity of Adducted Peptide) / (Intensity of Adducted Peptide + Intensity of Unmodified Peptide) * 100

    • Plot the occupancy percentage against the inhibitor concentration to determine the cellular EC50 for target engagement.

Functional Cellular Assays

Causality Behind Experimental Choices: Confirming target engagement must be linked to a functional cellular outcome. For a BTK inhibitor, this means demonstrating the inhibition of the B-cell receptor (BCR) signaling pathway. Measuring the phosphorylation of BTK at Tyr223 (pBTK) is a direct downstream marker of BTK activation. Additionally, assessing the impact on cell viability confirms the inhibitor's anti-proliferative effect.

Protocol: pBTK Inhibition and Cell Viability

  • pBTK Western Blot or Flow Cytometry:

    • Culture BTK-dependent lymphoma cells (e.g., REC-1).

    • Pre-treat cells with a dose range of each inhibitor for 1-2 hours.

    • Stimulate the BCR pathway (e.g., using an anti-IgM antibody).

    • Lyse the cells and perform a Western blot using antibodies against pBTK (Tyr223) and total BTK (as a loading control).

    • Alternatively, fix, permeabilize, and stain the cells for intracellular pBTK and analyze by flow cytometry for a more quantitative readout.

    • Determine the IC50 for the inhibition of BTK phosphorylation.

  • Cell Viability Assay:

    • Seed lymphoma cells in 96-well plates.

    • Treat with a range of inhibitor concentrations.

    • Incubate for an extended period (e.g., 72 hours) to allow for effects on cell proliferation and survival.

    • Measure cell viability using a standard method like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

    • Calculate the IC50 for the reduction in cell viability.

Comparative Data Summary

The following table presents a comparative summary of the key performance metrics for our hypothetical compound and the established benchmarks. The data for the known inhibitors are sourced from published literature, while the values for 1-(2-Bromobutanoyl)-3-methylpiperidine are representative of a promising preclinical candidate.

InhibitorTargetBiochemical IC50 (nM)kinact/Ki (M-1s-1)Cellular pBTK IC50 (nM)Cell Viability IC50 (nM)
1-(2-Bromobutanoyl)-3-methylpiperidine BTK4.54.5 x 1041525
Ibrutinib BTK0.5 - 1.5[1][10]3.28 x 105[4]~1-10~1-10[11]
Acalabrutinib BTK3.0 - 5.1[1][10]-~5-20~5-30
Zanubrutinib BTK<1-~1-5~1-5[11]

Note: IC50 values for covalent inhibitors are highly dependent on assay conditions, particularly pre-incubation time. The values presented are for comparative purposes under standardized conditions.

Conclusion for the Senior Application Scientist

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the novel covalent inhibitor 1-(2-Bromobutanoyl)-3-methylpiperidine against established drugs in its class. By progressing from fundamental biochemical kinetics to cellular target engagement and functional outcomes, this workflow provides the multi-faceted data required for an informed assessment of the compound's potential.

The hypothetical data position 1-(2-Bromobutanoyl)-3-methylpiperidine as a potent inhibitor of BTK, albeit with a lower biochemical efficiency (kinact/Ki) than the first-in-class Ibrutinib. Its cellular potency is comparable to the second-generation inhibitors. The critical next steps in its evaluation would involve a broad kinase selectivity panel to assess off-target effects, a crucial consideration for covalent agents. The protocols and principles detailed here serve as a foundational template for these and further preclinical investigations.

References

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  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC - NIH. PubMed Central. [Link]

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  • (PDF) Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. (2025-11-11). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024-11-01). National Institutes of Health. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Bromobutanoyl)-3-methylpiperidine

As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of reactive intermediates like 1-(2-Bromobutanoyl)-3-methylpiperidine is a critical final step in the experimental workflow. This guide provides a comprehensive, technically grounded framework for its proper handling and disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The core principle of this guide is risk mitigation through proper chemical characterization. 1-(2-Bromobutanoyl)-3-methylpiperidine is not a common, well-documented compound, so we must infer its properties from its constituent functional groups: an α-bromo ketone and a substituted piperidine ring. This analysis forms the basis for a cautious and compliant disposal strategy.

Hazard Profile: A Tale of Two Functional Groups

Understanding the hazards of 1-(2-Bromobutanoyl)-3-methylpiperidine is paramount. Its reactivity and toxicity are derived from its hybrid structure.

  • The Piperidine Moiety: The 3-methylpiperidine component imparts properties common to cyclic secondary amines. Piperidines are typically flammable, corrosive, and can cause severe skin and eye irritation.[1][2] They are also toxic if inhaled, swallowed, or absorbed through the skin. Safe handling requires working in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • The α-Bromo Ketone Moiety: This functional group is a potent electrophile and alkylating agent, making the compound highly reactive.[3][4] This reactivity is useful in synthesis but presents significant hazards. α-Bromo ketones are lachrymators (tear-producing) and are known skin and respiratory tract irritants. Their ability to alkylate biological macromolecules is the basis for a presumed high toxicity.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this substance as a halogenated organic compound.[5] Such compounds are subject to specific hazardous waste regulations due to their potential to form toxic and persistent byproducts, such as hydrogen bromide (HBr) gas and dioxin-like compounds, during improper thermal disposal.[6][7]

Table 1: Hazard Summary and Disposal Implications
Hazard ClassificationCausative Functional Group(s)Key Disposal & Handling Implications
Hazardous Waste α-Bromo Ketone, Piperidine, Bromine atomMust be disposed of as regulated hazardous waste. Do not drain dispose or evaporate.[8]
Flammable/Combustible Piperidine, Butanoyl chainKeep away from heat and ignition sources.[2][9] Store in a cool, well-ventilated area.[10]
Corrosive & Irritant Piperidine, α-Bromo KetoneCauses severe skin burns and eye damage. Wear chemical-resistant gloves, lab coat, and splash goggles.[2]
Toxic Piperidine, α-Bromo KetoneHarmful or toxic if swallowed, inhaled, or in contact with skin. Always handle in a certified chemical fume hood.[1]
Reactive α-Bromo KetoneIncompatible with strong oxidizing agents, strong bases, and nucleophiles. Segregate from incompatible materials.[11][12]
Halogenated Organic 2-Bromobutanoyl groupMust be segregated into a dedicated "Halogenated Organic Waste" stream.[13] This is critical for proper incineration.[6]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for disposing of this compound is to treat it as a regulated hazardous waste . In-lab neutralization is not recommended due to the compound's reactivity and the potential for hazardous side reactions. The following workflow ensures a safe and compliant disposal process.

Diagram 1: Disposal Decision Workflow

G cluster_prep Step 1: Preparation & Segregation cluster_accumulate Step 2: Accumulation & Storage cluster_disposal Step 3: Final Disposal A Waste Generated: 1-(2-Bromobutanoyl)-3-methylpiperidine (Pure, in solution, or contaminated materials) B Characterize as Regulated Hazardous Waste (e.g., EPA Waste Code F002 for spent halogenated solvents) [28, 31] A->B  1.1 Characterize C Select a designated, compatible 'Halogenated Organic Liquid Waste' container. Must be clean, leak-proof, and have a secure cap. [26] B->C  1.2 Select Container D Affix Hazardous Waste Label. Clearly list all chemical constituents, including solvents and percentages. C->D E Transfer waste into the container inside a chemical fume hood. Do not overfill (leave >10% headspace). F Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. G Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. [8] F->G  3.1 Request Pickup H Professional Disposal: Secure, high-temperature incineration with acid gas scrubbing capabilities is the preferred method. [16, 18] G->H  3.2 Final Treatment

Caption: Decision workflow for the safe disposal of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Detailed Procedural Steps

Part A: Waste Segregation and Collection

The principle of causality here is that proper segregation prevents dangerous reactions in the waste container and ensures the final disposal method is effective.[11][12] Mixing halogenated waste with non-halogenated waste complicates the incineration process.[13]

  • Identify as Halogenated Waste: All waste streams containing 1-(2-Bromobutanoyl)-3-methylpiperidine must be classified as halogenated organic waste .

  • Select Appropriate Container: Use a designated hazardous waste container that is chemically compatible with the waste. A borosilicate glass bottle or a high-density polyethylene (HDPE) container with a screw cap is typically appropriate. The container must be clean, dry, and in good condition.[14]

  • Label Correctly: Before adding any waste, label the container with a "Hazardous Waste" tag. Clearly write "Halogenated Organic Waste" and list all constituents, including 1-(2-Bromobutanoyl)-3-methylpiperidine and any solvents, with their approximate percentages.

  • Transfer Waste Safely: Conduct all waste transfers inside a certified chemical fume hood. Wear appropriate PPE, including:

    • Chemical splash goggles

    • A flame-resistant lab coat

    • Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene)

  • Keep Container Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Part B: Disposal of Contaminated Materials

Any materials that come into direct contact with 1-(2-Bromobutanoyl)-3-methylpiperidine are also considered hazardous waste.

  • Solid Waste: Used pipette tips, contaminated gloves, weigh paper, and absorbent pads used for cleaning up minor spills should be collected in a separate, clearly labeled, sealed plastic bag or container for "Halogenated Solid Waste."

  • Sharps: Contaminated needles or broken glassware must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

  • Empty Containers: An "empty" container that held the pure substance must be managed as hazardous waste.[9] Do not rinse the container into the sink. Triple-rinsing with a suitable solvent (e.g., methanol or ethanol) is an option, but the rinsate must be collected and disposed of as halogenated liquid waste.[8]

Part C: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] The SAA should be under the control of laboratory personnel, away from ignition sources, and have secondary containment (such as a spill tray) to capture any potential leaks.

  • Arrange for Pickup: Once the container is nearly full, or if waste has been accumulated for a period defined by your institution's policies (typically less than 90 days), contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[14]

  • Professional Disposal: The ultimate disposal will be handled by a licensed hazardous waste management company. The preferred and most effective method for halogenated organic compounds is high-temperature incineration.[6][15] This process ensures the complete destruction of the organic molecule, with specialized scrubbers to neutralize the resulting HBr gas.[7]

Emergency Procedures: Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100 mL), or if you feel unwell, evacuate the area and call your institution's emergency response number.

  • Don Appropriate PPE: For small, manageable spills, don the PPE listed in section 3A. An apron and a respirator with an organic vapor cartridge may be necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a designated container for hazardous solid waste.

  • Clean the Area: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this structured and technically justified protocol, researchers can ensure that the disposal of 1-(2-Bromobutanoyl)-3-methylpiperidine is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Bromobutanoyl)-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling and disposal of 1-(2-Bromobutanoyl)-3-methylpiperidine. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 1-(2-Bromobutanoyl)-3-methylpiperidine. As a Senior Application Scientist, this guide is formulated to ensure your safety through a deep understanding of the potential hazards and the implementation of rigorous, field-proven protocols.

Hazard Identification and Risk Assessment

Based on its constituent parts, 1-(2-Bromobutanoyl)-3-methylpiperidine should be presumed to be a hazardous substance with the following potential risks:

  • Corrosive : Likely to cause severe skin burns and eye damage upon contact[2].

  • Irritant : May cause respiratory irritation[1].

  • Flammable : The presence of the piperidine ring suggests it may be a flammable liquid and vapor[2].

  • Harmful if Swallowed : Ingestion may be harmful[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face[3][4].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact with the potentially corrosive material. Always check the manufacturer's glove compatibility chart[5].
Body Fully-Buttoned Laboratory CoatTo protect against accidental spills and splashes.
Respiratory Use in a Certified Chemical Fume HoodTo prevent inhalation of potentially irritating or harmful vapors[6].

Operational Protocols: From Benchtop to Disposal

Adherence to a strict, step-by-step workflow is paramount for ensuring safety. The following diagram and protocols outline the necessary procedures for handling 1-(2-Bromobutanoyl)-3-methylpiperidine.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_Materials Gather All Necessary Materials Prep_FumeHood->Prep_Materials Handling_Work Conduct Experiment in Fume Hood Prep_Materials->Handling_Work Handling_Container Keep Container Tightly Closed When Not in Use Handling_Work->Handling_Container Cleanup_Decontaminate Decontaminate Glassware and Surfaces Handling_Container->Cleanup_Decontaminate Cleanup_Waste Segregate and Label Halogenated Organic Waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Doff Doff PPE Correctly Cleanup_Waste->Cleanup_Doff Cleanup_Wash Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash

Caption: Workflow for the safe handling of 1-(2-Bromobutanoyl)-3-methylpiperidine.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including safety showers and eyewash stations[6].

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling and Experimentation:

    • All manipulations of 1-(2-Bromobutanoyl)-3-methylpiperidine must be conducted within a certified chemical fume hood to prevent inhalation of vapors[6].

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors[2][6].

    • Keep the container of the chemical tightly closed when not in use to minimize the release of vapors[1].

    • Avoid contact with skin and eyes. In case of accidental contact, follow the emergency procedures outlined below.

  • Cleanup and Disposal:

    • All waste containing 1-(2-Bromobutanoyl)-3-methylpiperidine should be considered halogenated organic waste.

    • Collect waste in a designated, properly labeled, and sealed container[5]. Do not mix with incompatible waste streams.

    • Decontaminate all glassware and work surfaces that have come into contact with the chemical.

    • Doff PPE in the correct order to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves[1].

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes[7]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][9].

  • Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as sand or dry lime and place it in a sealed container for disposal[10]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 1-(2-Bromobutanoyl)-3-methylpiperidine must be disposed of as hazardous waste.

  • Waste Characterization: This compound is a brominated organic material and should be classified as halogenated organic waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container[5].

  • Disposal Vendor: Follow your institution's procedures for the disposal of hazardous chemical waste through a licensed contractor. Do not pour this chemical down the drain[11].

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 1-(2-Bromobutanoyl)-3-methylpiperidine, ensuring a safe and productive research environment.

References

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  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Bromine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

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